Semaxanib is designed to block angiogenesis by inhibiting the VEGF signaling pathway. The table below summarizes its core characteristics.
| Feature | Description |
|---|---|
| Primary Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/Flk-1/KDR) [1] [2] [3]. |
| Additional Targets | VEGFR1, KIT (stem cell factor receptor), and, less potently, PDGFR [4] [1] [5]. |
| Mechanism | Competes with ATP in the binding site of VEGFR2, preventing receptor auto-phosphorylation and subsequent downstream signaling that promotes endothelial cell proliferation and survival [4] [5]. |
| Primary Effect | Inhibition of tumor angiogenesis (formation of new blood vessels), cutting off the blood supply necessary for tumor growth [4] [5]. |
The following diagram illustrates the primary signaling pathway targeted by Semaxanib and its inhibitory effect.
Figure 1: Semaxanib inhibits VEGF-driven angiogenesis by blocking VEGFR2 activation.
The table below consolidates key quantitative data from preclinical and clinical studies.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| IC₅₀ for VEGFR2 | 1.23 μM [2] | Cell-free biochemical assay |
| 0.04 μM (VEGF-driven) [2] | HUVEC proliferation assay | |
| Selectivity | >20-fold selective for VEGFR2 over PDGFRβ [2] | N/A |
| Clinical PK (Adults) | Linear up to 145 mg/m² [4] | Phase I trial |
| Clearance: 26.1 ± 12.5 L/h/m² [6] | Pediatric phase I trial | |
| Half-life: 1.11 ± 0.41 h [6] | Pediatric phase I trial | |
| Recommended Phase II Dose | 145 mg/m² (IV, twice weekly) [4] | Based on adult phase I trials |
For researchers, understanding the methodologies used to evaluate SU5416 is critical. Here are detailed protocols for two fundamental experiments.
This ELISA-based method measures the compound's direct ability to inhibit VEGFR2 autophosphorylation [2].
This protocol assesses the compound's ability to inhibit tumor growth in a xenograft model [2].
Despite promising preclinical results, Semaxanib's clinical journey was ultimately discontinued [1] [7].
Although not an approved drug, Semaxanib remains a valuable tool in biomedical research.
Semaxanib is designed to mimic ATP and bind to the ATP-binding pocket in the intracellular kinase domain of VEGFR2 [1]. This binding prevents receptor autophosphorylation, which is the critical step that initiates downstream signaling cascades.
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by semaxanib.
VEGF Signaling Pathway and Semaxanib Inhibition.
A Phase I clinical trial provided key quantitative data on the pharmacokinetics of semaxanib in humans [2].
| Parameter | Findings |
|---|---|
| Dose Levels Studied | 48, 65, 85, 110, 145, and 190 mg/m² (administered twice weekly by IV infusion) [2]. |
| Pharmacokinetics | Exhibited linear pharmacokinetics up to 145 mg/m². Characterized by a large volume of distribution and rapid clearance with significant interpatient variability [2]. |
| Recommended Dose | 145 mg/m² was identified as the recommended dose for future studies, as higher doses (190 mg/m²) led to unacceptable toxicity upon re-initiation after a treatment break [2]. |
| Safety Profile | The drug was generally well-tolerated in the trial, with a maximum-tolerated dose not formally defined at the doses studied [2]. |
The Phase I study incorporated several pharmacodynamic assessments [2]:
Recent research has uncovered an off-target effect of semaxanib independent of VEGF signaling. A 2024 study demonstrated that semaxanib can suppress melanogenesis (melanin production) by downregulating the expression of melanogenesis-associated genes [3] [4]. This effect was found to be mediated through the SIK2-CRTC3-MITF pathway rather than VEGFR2 inhibition, identifying semaxanib as a promising candidate for the development of therapeutics for skin hyperpigmentation [3].
Semaxanib was one of the first small-molecule VEGFR inhibitors to enter clinical trials [5]. However, its development for cancer, including in Phase III trials for advanced colorectal cancer, was discontinued due to discouraging results [5] [6]. Despite this, its discovery was crucial as a progenitor molecule; a related compound, sunitinib (SU11248), was successfully developed further and received FDA approval for the treatment of renal carcinoma [5] [6].
Semaxanib is a selective synthetic inhibitor that targets the VEGF pathway by directly inhibiting VEGFR2 (also known as KDR/Flk-1). VEGFR2 is the primary receptor mediating the pro-angiogenic effects of VEGF-A, including endothelial cell proliferation, survival, and migration [1] [2].
The table below summarizes its key inhibitory profile.
| Target | Primary Role | Semaxanib IC₅₀ / Potency | Selectivity Notes |
|---|---|---|---|
| VEGFR2 (Flk-1/KDR) [3] [4] | Key mediator of VEGF-induced angiogenesis; endothelial cell mitogenesis, survival, and permeability [1] [2]. | 1.23 μM (cell-free assay) [3] | Primary target. |
| VEGFR1 (Flt-1) [5] [4] | Modulates angiogenesis, possibly acting as a "decoy" receptor [1] [2]. | Potent inhibitor [4] | Contributes to anti-angiogenic effect. |
| KIT Receptor [6] [4] | Receptor for Stem Cell Factor (SCF); involved in hematopoiesis, melanogenesis, and spermatogenesis. | Not fully quantified in results | Secondary target [4]. |
| PDGFRβ [3] [4] | Receptor for Platelet-Derived Growth Factor; supports pericytes and vessel stability. | IC₅₀ of 2.4 μM (in cells); 20-fold less potent than for VEGFR2 [3] | Weakly inhibited. |
| Other Kinases (EGFR, InsR, FGFR) [3] | Various cellular growth and metabolic functions. | Lack of inhibitory activity at tested concentrations [3] | Demonstrates high selectivity. |
This targeted mechanism is visually summarized in the following VEGF signaling pathway diagram:
Figure 1: Mechanism of VEGFR2 inhibition by Semaxanib. Semaxanib binds to the intracellular tyrosine kinase domain of VEGFR2, blocking VEGF-induced receptor activation and subsequent downstream signaling cascades.
Semaxanib demonstrated potent, target-specific activity in cellular assays:
In mouse xenograft models, semaxanib exhibited broad-spectrum antitumor activity, significantly inhibiting the growth of 8 out of 10 human tumor lines tested (e.g., A431 epidermoid carcinoma, C6 glioma) upon daily intraperitoneal administration [3].
Clinical pharmacokinetics from phase I trials are summarized below.
| Parameter | Value (Mean ± SD) | Context |
|---|---|---|
| Recommended Phase II Dose | 145 mg/m² [7] [4] | Intravenous, twice weekly. |
| Terminal Half-life (t₁/₂) | 1.11 ± 0.41 hours [5] | Short plasma half-life. |
| Total Body Clearance (CL) | 26.1 ± 12.5 L/h/m² [5] | Rapid clearance. |
| Apparent Volume of Distribution (Vd) | 41.9 ± 21.4 L/m² [5] | Large volume, suggesting extensive tissue distribution. |
| Linear Kinetics | Up to 145 mg/m² [4] | Exposure increases proportionally with dose. |
| Impact of EIACDs | No significant effect on PK [5] | Can be co-administered with enzyme-inducing anticonvulsants. |
This protocol measures the direct inhibition of VEGFR2 kinase activity [3].
This protocol assesses the functional consequence of VEGFR2 inhibition on endothelial cell proliferation [3].
Despite promising preclinical data, semaxanib failed to demonstrate significant antitumor activity in subsequent clinical trials.
| Trial Phase | Patient Population | Key Efficacy Findings | Common Adverse Events |
|---|---|---|---|
| Phase I [5] [7] | Pediatric refractory brain tumors; Adult solid tumors. | Prolonged disease stabilization in 4 of 16 patients (Stratum I) [5]. No objective responses in adults [7]. | Grade 3: Liver enzyme elevations, arthralgia, hallucinations [5]. Common: Headache, nausea, vomiting [7]. |
| Phase II [6] | Advanced soft tissue sarcomas. | No objective tumor responses. Median progression-free survival was 1.8 months [6]. | Grade 3: Headache, thrombosis. Other: Fatigue, nausea, abdominal pain [6]. |
The primary reasons for the discontinuation of semaxanib's clinical development were:
Although semaxanib failed as a cancer therapeutic, it found a critical niche in biomedical research. When administered to rodents followed by exposure to chronic hypoxia, it induces severe and irreversible pulmonary arterial hypertension (PAH). This Sugen-Hypoxia (SuHx) model has become a valuable and widely used tool for studying the pathophysiology of PAH and evaluating potential new treatments [8].
Semaxanib exerts its effects by selectively inhibiting specific receptor tyrosine kinases (RTKs), crucial proteins in cellular signaling.
The table below summarizes key quantitative data on Semaxanib's biological activity from preclinical studies.
| Aspect | Experimental System/Model | Result/Value |
|---|---|---|
| Biochemical Inhibition (IC₅₀) | VEGFR2 (Flk-1) kinase activity [1] [2] | 1.23 μM |
| PDGFRβ kinase activity [1] | 20.3 μM | |
| Cellular Activity (IC₅₀) | VEGF-dependent Flk-1 phosphorylation (NIH 3T3 Flk-1 cells) [1] | 1.04 μM |
| VEGF-driven endothelial cell mitogenesis [1] | 0.04 μM | |
| FGF-driven endothelial cell mitogenesis [1] | 50 μM | |
| In vitro growth of various tumor cell lines (e.g., C6, A375) [1] | >20 μM | |
| In Vivo Efficacy | A375 melanoma xenograft model (daily i.p. injection) [1] [2] | >85% tumor growth inhibition |
| Anti-angiogenic activity (tumor microvasculature) [1] [2] | Significant reduction in vascular density at 25 mg/kg/day |
Here are standard protocols for evaluating Semaxanib's activity, as referenced in the literature.
This ELISA-based method measures inhibition of VEGFR2 autophosphorylation.
Workflow for Kinase Inhibition Assay
This protocol assesses the compound's effect on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Workflow for Cell Proliferation Assay
A standard protocol for evaluating antitumor efficacy in a xenograft model.
| Trial Phase | Indication | Key Findings & Outcomes | Recommended Dose & Pharmacokinetics | Status & Reason for Discontinuation |
|---|---|---|---|---|
| Phase I (Adult) [1] | Refractory solid tumors | Well tolerated; MTD not definitively established. Linear PK observed. DCE-MRI showed no reproducible changes in tumor vascular permeability. | Recommended dose: 145 mg/m² (IV, twice weekly). Linear PK up to 145 mg/m²; large volume of distribution, rapid clearance, significant inter-patient variability [1]. | Completed. Development halted by sponsor in later phases [2]. |
| Phase I (Pediatric) [2] | Refractory brain tumors | Serious related toxicities: Grade 3 liver enzyme abnormalities, arthralgia, hallucinations. Disease stabilization in 4 of 16 patients. | MTD initially estimated at 110 mg/m². PK in children similar to adults; not significantly affected by anti-convulsant drugs [2]. | Trial closed early due to sponsor stopping development. |
| Phase I/II [3] | In combination with gemcitabine and cisplatin | Observation of thromboembolic events at higher doses. | MTD reduced to 85 mg/m² when combined with chemotherapy [3]. | - |
| Phase III [4] [3] | Metastatic Colorectal Cancer (in combination with IFL regimen) | No significant clinical benefit demonstrated in interim analysis. | - | Discontinued in 2002 due to lack of efficacy [4] [3]. |
| Other Phases [4] | Kaposi Sarcoma, Non-Small Cell Lung Cancer, Acute Myeloid Leukemia | Reached Phase 3 for Kaposi Sarcoma and NSCLC; Phase 2 for AML and AIDS-related Kaposi Sarcoma. | - | Development did not proceed to approval for any indication [4]. |
For researchers, understanding the drug's target and how its activity was measured is critical. The following diagram outlines its primary mechanism and a common experimental workflow from the trials.
SU5416 inhibits VEGF-driven angiogenesis by blocking ATP binding to VEGFR-2 [1] [5] [2].
A key objective in the Phase I trial was to use non-invasive imaging to assess the drug's pharmacodynamic effects.
Phase I trial workflow integrated DCE-MRI and PK sampling to measure SU5416 biological effects [1].
Although Semaxanib itself was not successful, its development was pivotal.
Semaxanib is a small molecule tyrosine kinase inhibitor identified as one of the first synthetic compounds targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway [1] [2]. Its development was centered on an anti-angiogenic strategy for cancer treatment.
The diagram below illustrates the core VEGF signaling pathway targeted by Semaxanib.
VEGF pathway and Semaxanib inhibition.
Despite promising early results, Semaxanib failed to progress beyond Phase II trials.
The tables below summarize key efficacy and safety findings from representative clinical trials.
Table 1: Efficacy Outcomes from Phase I/II Trials
| Trial Description | Patient Population | Key Efficacy Findings | Citation |
|---|---|---|---|
| Phase I: Semaxanib + Irinotecan | Advanced CRC (failed prior therapy) | 2/9 patients: Partial Response; 3/9 patients: Stable Disease | [6] |
| Phase I: Semaxanib Monotherapy | Treatment-refractory solid tumours | No reproducible DCE-MRI changes; No significant change in VEGF levels | [3] |
| Phase II: Semaxanib Monotherapy | Metastatic Renal Cell Carcinoma (RCC) | 9/24 patients: Stable Disease; Median PFS: 59 days | [4] |
| Phase II: Semaxanib + IFN-α | Renal Cell Carcinoma (RCC) | Poor efficacy & significant toxicity | [4] |
Table 2: Documented Safety and Tolerability Profile
| Adverse Event | Common Grade (1-2) | Less Common Grade (3) | Citation |
|---|---|---|---|
| General | Fatigue, headache | Severe headache | [6] [4] |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramping | Vomiting | [6] [4] |
| Hematologic | Anemia | Not reported | [6] |
| Other | Arthralgia, pruritus | Uncontrollable pruritus (led to discontinuation) | [4] |
In February 2002, Pharmacia (then-parent of SUGEN) prematurely terminated Phase III clinical trials of Semaxanib for advanced colorectal cancer due to discouraging results [5]. Development was fully discontinued because of:
For researchers, here is a summary of the key methodology from a Phase I trial investigating Semaxanib in combination with irinotecan for advanced colorectal cancer [6].
Although Semaxanib failed as a drug, its development provided valuable insights that influenced future cancer therapeutics and research models.
The case of Semaxanib underscores that a potent mechanism of action and positive early-phase data do not guarantee clinical success, highlighting the critical importance of drug properties, safety profiles, and the competitive landscape in oncology drug development.
Semaxanib (SU5416) represents a pioneering first-generation tyrosine kinase inhibitor that targeted the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway with significant initial promise as an anti-angiogenic cancer therapeutic. Despite demonstrating potent target inhibition in preclinical models and advancing through extensive clinical testing, the drug failed to demonstrate sufficient efficacy in Phase III trials for advanced colorectal cancer, leading to its discontinuation in 2002. This comprehensive analysis details the molecular mechanisms, clinical trial outcomes, pharmacological limitations, and unexpected research applications that emerged from the SU5416 development program, providing valuable insights for drug development professionals working on targeted therapies.
Semaxanib (SU5416) is a synthetic small molecule inhibitor with the chemical name (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one and a molecular weight of 238.290 g·mol⁻¹ [1]. The compound features a distinctive indolin-2-one core structure that enables its selective kinase inhibition properties. As a competitive inhibitor, SU5416 functions by occupying the ATP-binding site of VEGFR-2 (KDR/Flk-1), thereby abolishing VEGF-mediated signaling cascades that are crucial for tumor angiogenesis [1] [2]. The drug was specifically designed to target endothelial cell proliferation rather than directly attacking tumor cells, representing a novel anti-angiogenic approach to cancer therapy at the time of its development.
The primary mechanistic target of SU5416 is the vascular endothelial growth factor receptor-2 (VEGFR-2), which serves as the main mediator of VEGF-induced angiogenesis, endothelial cell proliferation, migration, and survival [1] [2] [3]. SU5416 demonstrates potent inhibition of VEGFR-2 with an IC₅₀ of 40 nM, effectively blocking downstream signaling pathways including the PI3K/Akt axis and protein kinase C (PKC) mediated survival signals [4] [3]. Additionally, SU5416 exhibits activity against other receptor tyrosine kinases including VEGFR-1, c-KIT (stem cell factor receptor), and PDGFR (platelet-derived growth factor receptor), though with lower potency compared to its inhibition of VEGFR-2 [5] [3]. This multi-target inhibition profile likely contributed to both its biological effects and toxicity spectrum.
Table: Primary Molecular Targets of SU5416
| Target | Inhibition Potency | Biological Significance | Downstream Effects |
|---|---|---|---|
| VEGFR-2 (KDR/Flk-1) | IC₅₀ 40 nM [3] | Primary angiogenic signaling | Endothelial proliferation, migration, permeability |
| VEGFR-1 (Flt-1) | Less potent than VEGFR-2 [5] | Monocyte migration, vascular modeling | Inflammatory response, tissue remodeling |
| c-KIT | Potent inhibitor [5] | Stem cell factor signaling | Hematopoiesis, melanogenesis, gametogenesis |
| PDGFR | Less potent inhibition [5] | Pericyte recruitment, vessel stabilization | Vessel maturation, stromal interactions |
Initial human studies established the safety profile and pharmacokinetic parameters of SU5416 across multiple patient populations. The recommended Phase II dose was determined to be 145 mg/m² administered twice weekly via intravenous infusion [5]. Phase I trials demonstrated that SU5416 exhibited linear pharmacokinetics up to 145 mg/m² with a large volume of distribution and rapid clearance (mean half-life of 1.11 ± 0.41 hours) [5] [6]. The drug displayed a significant degree of interpatient variability in pharmacokinetic parameters, complicating dose optimization efforts [5]. Notably, SU5416 required complex administration protocols due to its Cremophor-based formulation, necessitating premedication with dexamethasone, antihistamines, and H2 blockers to minimize hypersensitivity reactions [5] [6]. Despite these challenges, the drug was generally well-tolerated in Phase I studies with manageable toxicities including headache, nausea, and vomiting.
Advanced clinical testing of SU5416 ultimately revealed insufficient therapeutic efficacy that led to its discontinuation. In February 2002, Pharmacia (then-parent company of Sugen) prematurely terminated Phase III clinical trials of semaxanib for advanced colorectal cancer due to discouraging results [1] [7]. The pivotal Phase III trial evaluated SU5416 in combination with 5-fluorouracil/leucovorin versus standard chemotherapy alone, demonstrating no significant difference in patient survival between treatment arms [7]. This failure occurred despite earlier Phase I/II data that had suggested potential clinical benefit, including one heavily pretreated patient showing tumor shrinkage and multiple patients achieving disease stabilization for extended periods (up to 12-18 months) [7]. The disappointing efficacy results, combined with challenging administration requirements and the emergence of next-generation tyrosine kinase inhibitors with superior profiles, ultimately led to the decision to discontinue all clinical development of SU5416 [1] [7].
Table: Clinical Trial Summary for SU5416
| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Phase I | Refractory solid tumors | 48-190 mg/m² twice weekly IV | MTD not defined; recommended Phase II dose: 145 mg/m² | [5] |
| Phase I (Pediatric) | Refractory brain tumors | 110 mg/m² (non-EIACD) 48 mg/m² (EIACD) | MTD estimated at 110 mg/m²; DLT: liver enzyme elevations | [6] |
| Phase I/II | Metastatic colorectal cancer | 145 mg/m² with irinotecan/5-FU/LV | Suggested potential efficacy; combination feasible | [1] |
| Phase III | Advanced untreated colorectal cancer | 145 mg/m² with 5-FU/leucovorin | No survival benefit; trial terminated February 2002 | [1] [7] |
Suboptimal drug disposition properties significantly hampered the clinical utility of SU5416. The compound exhibited unfavorable pharmacokinetics characterized by a short terminal half-life (approximately 1 hour) and rapid clearance that necessitated frequent intravenous administration [5] [6]. A critical limitation emerged when subsequent analytical assays developed after trial initiation revealed that while SU5416 effectively inhibited VEGFR-2 activity for several hours post-administration, this inhibition declined rapidly thereafter, undermining the twice-weekly dosing regimen [7]. Additionally, the requirement for a Cremophor-based vehicle complicated drug administration and introduced additional toxicity concerns, including hypersensitivity reactions that mandated complex premedication protocols [5] [7]. These pharmacological challenges likely contributed to inconsistent target coverage across dosing intervals and diminished the compound's therapeutic potential despite its potent intrinsic activity against VEGFR-2.
Clinical tolerability issues presented significant obstacles to the successful development of SU5416. Dose-limiting toxicities included severe headaches and projectile nausea and vomiting that were refractory to aggressive supportive care [7]. Additional adverse effects observed across clinical trials included transient liver enzyme elevations, arthralgia, and in rare instances, hallucinations [6]. The administration burden was substantial, requiring fixed-rate intravenous infusion through specialized non-PVC tubing with in-line filtration, coupled with extensive premedication regimens [5]. While these toxicities were generally reversible and tended to decrease over time, they significantly impacted patient quality of life and compliance, particularly in the context of marginal clinical benefits [7]. The risk-benefit profile ultimately proved unfavorable when the promising efficacy signals from early trials failed to translate into survival advantages in larger randomized studies.
Despite clinical discontinuation, SU5416 has proven valuable in experimental disease modeling, particularly in developing animal models of pulmonary arterial hypertension (PAH). Researchers discovered that when combined with chronic hypoxia exposure, SU5416 induces severe pulmonary hypertension in mice and rats [1]. This observation led to the establishment of the Sugen/Hypoxia (SuHx) model, which reproduces key features of human PAH including progressive pulmonary vasculopathy, right ventricular hypertrophy, and sustained hypertension that persists after return to normoxia [1]. The experimental protocol typically involves a single subcutaneous injection of SU5416 (20 mg/kg) followed by 3-4 weeks of chronic hypoxia (10% O₂), then maintenance under normoxic conditions for several weeks to develop the characteristic obliterative vascular lesions [1]. This model has become an important tool for studying PAH pathophysiology and evaluating potential therapeutic interventions.
Interestingly, SU5416 has demonstrated unexpected neuroprotective properties in preclinical models of Parkinson's disease, apparently through mechanisms independent of its anti-angiogenic activity [8] [9]. Research published in 2012 revealed that SU5416 prevents MPP⁺-induced neuronal apoptosis in cerebellar granule neurons and reduces MPTP-induced dopaminergic neuron loss in zebrafish in a concentration-dependent manner [8] [9]. The experimental protocol for these investigations involved:
These investigations revealed that SU5416 directly inhibits nNOS enzyme activity (IC₅₀ 22.7 μM) and reduces MPP⁺-induced elevations in nNOS protein expression, suggesting a novel mechanism independent of VEGFR-2 inhibition [8] [9]. This unexpected activity indicates potential repurposing opportunities for neurodegenerative disorders characterized by nitric oxide-mediated neurotoxicity.
SU5416 acts on VEGFR-2 and nNOS pathways. It inhibits VEGFR-2, blocking PI3K/Akt and PKC signaling to suppress angiogenesis. Simultaneously, it inhibits nNOS, reducing NO production and neuronal apoptosis, revealing neuroprotective potential.
The discontinuation of SU5416 did not mark the end of the structural class but rather catalyzed the development of improved successors. The indolinone scaffold of SU5416 served as a foundational template for structure-based drug design efforts that yielded more clinically successful agents [1] [3]. Most notably, sunitinib (SU11248) emerged as a related compound with improved pharmaceutical properties and broader kinase inhibition profile, ultimately achieving FDA approval for renal cell carcinoma in 2006 [1] [3]. Structural modifications included the introduction of a (diethylaminoethyl)carbamoyl group at the C-4′ position, resulting in enhanced target affinity and more favorable pharmacokinetics suitable for oral administration [3]. Additional derivatives such as orantinib (SU6668) were investigated, though with limited clinical success, demonstrating the challenges inherent in optimizing first-generation compounds into clinically viable therapies [3].
The SU5416 experience provided several critical lessons that influenced subsequent antiangiogenic drug development:
These insights have contributed to the successful development of subsequent antiangiogenic agents, including not only the indolinone-derived sunitinib but also broader classes of VEGFR inhibitors such as sorafenib, pazopanib, and axitinib that have established roles in current oncology practice [3].
Semaxanib (SU5416) represents a landmark case study in targeted drug development, illustrating both the promise and challenges of pioneering a novel therapeutic paradigm. While its clinical development was ultimately discontinued due to insufficient efficacy and pharmacological limitations, the scientific knowledge generated from its development program significantly advanced the field of antiangiogenic therapy. The compound continues to provide value as a research tool for disease modeling and has revealed unexpected potential for repurposing in neurodegenerative conditions through novel mechanisms unrelated to its original target. The lessons learned from SU5416's development trajectory—regarding pharmacokinetic-pharmacodynamic relationships, combination strategies, and toxicity management—have informed subsequent successful drug development efforts in the angiogenesis inhibition space. As drug development continues to evolve, the SU5416 experience underscores the importance of robust biomarker strategies, flexical clinical trial designs, and the potential for deriving value from failed development programs through mechanistic insights and tool compound generation.
Table: Key Lessons from SU5416 Development
| Domain | Challenge Identified | Impact on Subsequent Drug Development |
|---|---|---|
| Pharmacokinetics | Short half-life requiring frequent IV administration | Emphasis on improved PK properties in successor compounds (e.g., sunitinib) |
| Target Coverage | Incomplete inhibition with twice-weekly dosing | Implementation of robust PD assays early in clinical development |
| Clinical Trial Design | Failure of surrogate endpoints to predict survival | Development of improved biomarkers for antiangiogenic activity |
| Combination Therapy | Additive effects not translating to clinical benefit | Refined strategies for combining targeted agents with chemotherapy |
| Toxicity Management | Unique and challenging toxicity profile | Proactive management strategies for class-effects of VEGFR inhibitors |
Semaxanib (SU5416) represents a landmark compound in targeted cancer therapeutics as the first indolinone derivative identified as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Discovered through high-throughput library screening, this synthetic small molecule inhibitor specifically targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), with additional activity against platelet-derived growth factor receptors (PDGFRs) and c-Kit [1] [2]. Its molecular formula is C₂₁H₁₉N₃O₃, characterized by a distinctive indolinone core structure that serves as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of VEGF receptors [1] [3]. The indolinone moiety represents a privileged scaffold in medicinal chemistry, serving as the fundamental pharmacophore for numerous kinase inhibitors, with Semaxanib establishing the structural template for subsequent development of clinically approved agents including sunitinib (SU11248) [4] [5].
The structural architecture of Semaxanib features a 3-methylene-substituted indolinone core with a 2,4-dimethylpyrrole moiety, which enables it to occupy the ATP-binding pocket of VEGFRs [6] [7]. Structure-activity relationship (SAR) studies reveal that the indolinone ring system establishes critical hydrogen bond interactions with the kinase domain, while the lipophilic pyrrole substituent extends into a hydrophobic pocket, enhancing binding affinity and selectivity [3] [5]. This molecular design paradigm has proven exceptionally fruitful, generating an entire class of therapeutic agents based on the indolinone scaffold and establishing Semaxanib as a foundational compound in the evolution of antiangiogenic cancer therapy [1] [8].
Semaxanib exerts its primary antitumor effects through potent inhibition of VEGF-mediated signaling pathways, specifically targeting VEGFR-2 (KDR/Flk-1) with an IC₅₀ of approximately 40 nM [3] [8]. The compound functions as a competitive ATP antagonist, binding to the intracellular catalytic domain of VEGFRs and preventing receptor autophosphorylation and subsequent downstream signaling cascades [1] [2]. VEGF signaling represents a master regulatory pathway for physiological and pathological angiogenesis, with VEGFR-2 mediating virtually all known cellular responses to VEGF including endothelial cell proliferation, migration, survival, and vascular permeability [8]. By selectively targeting this receptor, Semaxanib disrupts critical tumor-host interactions necessary for neovascularization and tumor progression [2] [6].
In addition to its primary anti-VEGFR activity, Semaxanib demonstrates inhibitory effects against other receptor tyrosine kinases including PDGFR-β and c-Kit (CD117), though with lower potency compared to its activity against VEGFR-2 [2] [3]. The inhibition of these additional targets may contribute to its overall antitumor profile, particularly through effects on pericytes and tumor stem cells [1]. Recent investigations have also revealed that Semaxanib impairs VEGF transcriptional activation by inhibiting PI3K activity, AKT phosphorylation, and p70S6K1 phosphorylation, consequently leading to poor HIF-1 DNA binding activity [3]. This multimodal mechanism represents a comprehensive approach to angiogenesis inhibition, targeting both direct receptor signaling and downstream transcriptional regulation.
The diagram below illustrates the VEGF signaling cascade and the molecular site of Semaxanib inhibition:
VEGF Signaling Pathway and Semaxanib Inhibition Points: Semaxanib competitively inhibits ATP binding to VEGFR-2, preventing receptor autophosphorylation and downstream signaling.
The primary molecular consequence of Semaxanib binding is the blockade of VEGF-stimulated endothelial cell proliferation, ultimately leading to inhibition of new blood vessel formation in developing tumors [2] [8]. Preclinical studies demonstrated that systemic administration of Semaxanib in mouse xenograft models resulted in significant inhibition of subcutaneous tumor growth across various cancer types, accompanied by the appearance of pale, hypovascularized lesions upon resection [2]. Intravital video microscopy confirmed reduced vascular density in treated tumors, providing direct visual evidence of its antiangiogenic effects [6]. These findings established the proof-of-concept that pharmacological inhibition of VEGFR tyrosine kinase activity represents a viable strategy for targeting tumor angiogenesis [1] [2].
Phase I clinical trials established the pharmacokinetic profile of Semaxanib administered twice weekly via intravenous infusion [6]. The compound demonstrated linear pharmacokinetics up to 145 mg/m², with a large volume of distribution and rapid clearance [6]. The maximum tolerated dose (MTD) was identified as 145 mg/m², with the 190 mg/m² dose level proving intolerable for chronic administration [6]. The recommended phase II dose was established at 145 mg/m² administered twice weekly, with premedication including dexamethasone, chlorpheniramine, and ranitidine to minimize hypersensitivity reactions associated with the Cremophor-based formulation [6].
Table 1: Clinical Pharmacokinetic Parameters of Semaxanib
| Parameter | Value | Comments |
|---|---|---|
| Recommended Dose | 145 mg/m² | Twice weekly intravenous infusion |
| Maximum Tolerated Dose | 145 mg/m² | 190 mg/m² not tolerable for chronic use |
| Pharmacokinetics | Linear up to 145 mg/m² | Large volume of distribution, rapid clearance |
| Administration | IV infusion (200 mL/h) | Fixed-rate infusion over several minutes |
| Premedication | Dexamethasone, antihistamines | To prevent Cremophor-related reactions |
| Dose-Limiting Toxicities | Thromboembolic events, headache, nausea | When combined with chemotherapy |
Clinical experience revealed that patients who interrupted therapy for longer than one week could not safely resume treatment at the 190 mg/m² dose level, confirming 145 mg/m² as the optimal dose for chronic administration [6]. The pharmacokinetic profile displayed significant interpatient variability, potentially contributing to inconsistent therapeutic responses observed in clinical trials [6]. The compound's formulation in Cremophor EL vehicle posed additional challenges, as this excipient has been associated with hypersensitivity reactions and may influence drug disposition [6].
Semaxanib was evaluated in multiple phase I and II clinical trials across various solid tumor types, with disappointing efficacy results ultimately leading to discontinuation of its development [1] [2]. In a phase II trial for metastatic renal cell carcinoma (RCC), only 9 of 24 evaluable patients achieved disease stabilization, with a median progression-free survival of just 59 days [2]. Despite these overall poor results, isolated case reports documented exceptional responses, including one patient with metastatic RCC who achieved complete radiological and metabolic response that persisted for 18 months after initial treatment [2].
Table 2: Clinical Efficacy of Semaxanib Across Trials
| Tumor Type | Trial Phase | Results | Reference |
|---|---|---|---|
| Colorectal Cancer | Phase III | Trial terminated due to lack of clinical benefit | [1] |
| Metastatic RCC | Phase II | 9/24 stable disease; median PFS 59 days | [2] |
| Advanced Cancers | Phase I | No objective responses; some disease stabilization | [6] |
| VHL Disease | Case Series | 2/6 patients showed disease stabilization | [2] |
| AML | Phase II | CRc between 0-5%; development discontinued | [2] |
In studies involving patients with von Hippel-Lindau (VHL) disease, Semaxanib demonstrated modest activity with 2 of 6 patients achieving disease stabilization, including one patient who experienced complete regression of a retinal lesion after 10 months of treatment [2]. Interestingly, all three VHL patients in one case series developed unexpected polycythemia during treatment, suggesting a potential effect on erythropoietin signaling or sensitivity [2]. In acute myeloid leukemia (AML) trials, Semaxanib demonstrated limited efficacy with complete cytogenetic response rates between 0-5%, leading to discontinuation of development for this indication [2].
The safety assessment of Semaxanib revealed a distinct toxicity profile characterized by headache, nausea, vomiting, fatigue, and infusion-related reactions [2] [6]. Thromboembolic events emerged as a significant concern, particularly when Semaxanib was combined with gemcitabine and cisplatin, resulting in a reduction of the maximum tolerated dose from 145 mg/m² to 85 mg/m² in combination regimens [1]. Additional adverse effects included arthralgia, pruritus, diarrhea, and transient effects on coagulation parameters within the fibrinolytic pathway [2] [6].
The compound's therapeutic limitations ultimately stemmed from its unfavorable pharmacokinetic properties, including poor oral bioavailability and requirement for intravenous administration, which complicated long-term outpatient therapy [2] [6]. Furthermore, the development of more potent and bioavailable VEGFR inhibitors in the same chemical class, most notably sunitinib, rendered Semaxanib therapeutically obsolete [1] [5]. Despite its discontinuation from clinical development, Semaxanib provided crucial proof-of-concept for VEGFR-targeted therapy and established the indolinone scaffold as a valuable platform for kinase inhibitor development [1] [8].
The evaluation of tyrosine kinase inhibitory activity for indolinone derivatives typically employs enzyme-linked immunosorbent assays (ELISA) to quantify phosphorylation levels of specific substrates [5] [7]. The standard protocol involves immobilizing the substrate protein (such as poly-Glu-Tyr for general tyrosine kinase activity) in 96-well plates, followed by addition of the kinase enzyme (VEGFR-2, PDGFR, or c-Kit) in presence of ATP and varying concentrations of the test compound [5]. After incubation, phosphospecific antibodies conjugated to horseradish peroxidase are used to detect phosphorylated tyrosine residues, with color development measured spectrophotometrically [7].
The IC₅₀ values are calculated from dose-response curves generated using serial dilutions of the test compound, with data typically presented as mean ± standard deviation from at least three independent experiments [5] [7]. For Semaxanib and its derivatives, this method has demonstrated IC₅₀ values in the low micromolar to nanomolar range against VEGFR-2 [5]. Recent studies utilizing this methodology have identified novel benzyl sulfoxide 2-indolinone derivatives with significantly improved potency compared to early compounds, with compound 6j exhibiting an IC₅₀ of 1.34 μM against tyrosine kinases [5] [7].
The antiproliferative activity of Semaxanib derivatives is typically evaluated using colorimetric assays such as MTS or sulforhodamine B (SRB) in various human cancer cell lines [5] [9]. The standard protocol involves seeding cells in 96-well plates, allowing adherence, then treating with serial dilutions of test compounds for 48-72 hours [4] [9]. Viable cells are quantified using metabolic dyes (MTS) or protein-binding dyes (SRB), with absorbance measured spectrophotometrically [9]. IC₅₀ values represent the compound concentration required to reduce cell viability by 50% compared to untreated controls [4].
For mechanistic studies, additional assays evaluate effects on cell cycle distribution (via DNA content analysis using flow cytometry), apoptosis induction (via Annexin V staining and caspase activation), and cell migration/invasion (via Boyden chamber assays) [4]. Recent investigations of novel indolinone derivatives have demonstrated G1 phase cell cycle arrest and activation of both intrinsic and extrinsic apoptotic pathways in hepatocellular carcinoma cells, accompanied by elevated Bax/Bcl-2 ratios and caspase 3/7 activation [4]. These comprehensive cellular evaluations provide crucial information beyond simple cytotoxicity, elucidating the molecular mechanisms underlying the antitumor effects of Semaxanib-derived compounds.
Preclinical evaluation of antiangiogenic activity typically employs human tumor xenograft models in immunodeficient mice [2] [6]. The standard protocol involves subcutaneous implantation of cancer cells (such as HT-29 colon carcinoma or MCF-7 breast carcinoma) into the flanks of nude mice, with treatment initiation once tumors reach a measurable volume (typically 100-200 mm³) [6]. Test compounds are administered via relevant routes (intravenous for Semaxanib) at the maximum tolerated dose and at least one lower dose, with tumor dimensions measured regularly using calipers [6].
The primary endpoints include tumor growth inhibition (calculated as percentage reduction in tumor volume compared to vehicle controls), time to progression, and overall survival [6]. Additional pharmacodynamic assessments may include dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to evaluate effects on tumor vascular permeability and perfusion [6]. Histological analysis of excised tumors allows quantification of microvessel density (using CD31 immunohistochemistry), apoptosis (TUNEL staining), and proliferation (Ki-67 staining) [2]. These comprehensive in vivo studies provided critical proof-of-concept for Semaxanib's antiangiogenic mechanism and supported its progression to clinical trials despite subsequent disappointing efficacy in human studies [2] [6].
Despite its clinical limitations, Semaxanib served as the structural prototype for an entire generation of successful tyrosine kinase inhibitors [1] [5]. The most notable successor, sunitinib (SU11248), was developed through introduction of a (diethylaminoethyl)carbamoyl group at the C-4′ position of the Semaxanib structure, significantly improving pharmacokinetic properties and enabling oral administration [1]. Sunitinib received FDA approval in 2006 for treatment of advanced renal cell carcinoma and has since gained additional indications for pancreatic neuroendocrine tumors and imatinib-resistant gastrointestinal stromal tumors [1] [5].
Table 3: Semaxanib and Successor Indolinone Derivatives
| Compound | Key Structural Features | Development Status | Molecular Targets |
|---|---|---|---|
| Semaxanib (SU5416) | First indolinone VEGFR inhibitor | Discontinued after Phase III | VEGFR-1, VEGFR-2, PDGFR, c-Kit |
| Sunitinib (SU11248) | C-4′ (diethylaminoethyl)carbamoyl derivative | FDA approved: RCC, GIST, pNET | VEGFR, PDGFR, c-Kit |
| Orantinib (SU6668) | C-4′ propionic acid chain | Discontinued in clinical trials | VEGFR, PDGFR, FGFR |
| Recent Derivatives | Benzyl sulfoxide indolinones | Preclinical development | VEGFR-2, EGFR, CDKs |
Structure-activity relationship studies surrounding the indolinone scaffold have identified critical molecular determinants of kinase inhibition [4] [5]. The C3 position of the indolinone ring represents the most versatile site for structural modification, with C3-aryl substituted derivatives demonstrating enhanced stability and potency compared to C2-substituted analogs [4]. Contemporary research continues to explore novel substitutions, including benzyl sulfoxide groups and hybrid structures incorporating quinazoline moieties, which demonstrate dual inhibitory activity against both receptor tyrosine kinases (VEGFR-2, EGFR) and cyclin-dependent kinases (CDK-2, CDK-4) [4] [5]. These multifunctional inhibitors represent an emerging strategy to overcome the compensatory mechanisms and resistance development that often limit the efficacy of single-target agents.
Contemporary drug design efforts continue to leverage the indolinone scaffold while addressing the limitations that hampered Semaxanib's clinical utility [4] [5]. Recent publications describe novel benzyl sulfoxide 2-indolinone derivatives designed to improve aqueous solubility while maintaining potent tyrosine kinase inhibitory activity [5] [7]. Compound 6j [(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one] from this series demonstrated impressive kinase inhibition (IC₅₀ = 1.34 μM) and broad-spectrum antiproliferative activity across multiple cancer cell lines [5].
Another innovative approach involves the development of hybrid molecules combining the indolinone pharmacophore with other privileged structures [4] [9]. Recent studies describe the design and synthesis of biphenylurea-indolinone conjugates that simultaneously target VEGFR-2 and tumor-associated carbonic anhydrases [9]. These hybrid compounds demonstrated remarkable cytotoxicity against MCF-7 breast cancer cells, with compound 5o exhibiting 7-fold greater potency than doxorubicin (IC₅₀ = 1.04 μM) [9]. Additional hybrid structures merge indolinone fragments with quinazoline or quinazolinone rings through various linkers, creating dual RTK and CDK inhibitors with potentiated cytotoxic effects [4]. These innovative structural strategies illustrate how Semaxanib's fundamental indolinone scaffold continues to inspire new generations of targeted anticancer agents nearly three decades after its initial discovery.
Semaxanib functions as a potent and selective ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain [1] [2]. It reversibly inhibits ATP binding, thereby blocking VEGF-stimulated signaling that drives endothelial cell proliferation, migration, and survival, leading to a reduction in tumor microvasculature [2].
The table below summarizes its primary kinase inhibition profile and key physicochemical properties:
| Property | Description |
|---|---|
| Primary Target | VEGFR2 (Flk-1/KDR) [2] |
| IC₅₀ for VEGFR2 | 1.23 μM (cell-free assay); 0.04 μM in VEGF-driven HUVEC mitogenesis [2] |
| Selectivity | 20-fold greater selectivity for VEGFR2 over PDGFRβ. No significant activity against InsR, EGFR, or FGFR [2]. |
| Molecular Weight | 238.28 g/mol [2] |
| Chemical Formula | C₁₅H₁₄N₂O [2] |
| CAS Number | 204005-46-9 [2] |
Research on semaxanib has utilized a range of in vitro and in vivo models to establish its efficacy and understand its mechanism.
Semaxanib advanced to clinical trials but was ultimately discontinued. Key findings from phase I studies are summarized below:
| Trial Aspect | Findings |
|---|---|
| Dosing | Administered twice weekly by IV infusion; recommended phase II dose was 145 mg/m² [4]. |
| Pharmacokinetics | Exhibited linear PK up to 145 mg/m², with a large volume of distribution, rapid clearance, and significant inter-patient variability [4]. |
| Tolerability | Generally well-tolerated. Common toxicities included headache, vomiting, diarrhea, abdominal cramping, anemia, and nausea [4] [5]. |
| Combination Therapy | A phase I study combined with irinotecan in colorectal cancer showed the full doses of both agents could be administered together, with two partial responses observed in nine evaluable patients [5]. |
| Discontinuation Reason | Development was halted due to lack of efficacy in subsequent phase III trials and the challenging twice-weekly intravenous administration schedule [1] [6] [5]. |
Despite its clinical discontinuation, semaxanib's development paved the way for subsequent, more successful VEGFR inhibitors like sunitinib [6]. It remains a valuable tool compound in research, for instance, in recent studies (2025) investigating the mechanisms of VEGFR inhibitor-related heart failure (VirHF), where it is used to model cardiotoxicity in mice [7].
The following diagram illustrates the primary VEGF/VEGFR2 signaling pathway targeted by semaxanib and the key downstream effects it inhibits:
VEGF/VEGFR2 signaling pathway and semaxanib inhibition mechanism.
Semaxanib was designed to directly target the VEGF signaling pathway, a key driver of tumor angiogenesis.
The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by semaxanib.
Extensive studies characterized the pharmacokinetics, efficacy, and safety of semaxanib, which informed its clinical development and eventual discontinuation.
| Aspect | Key Findings |
|---|---|
| Preclinical Efficacy | Demonstrated inhibition of tumor growth and reduction of metastases in xenograft models; decreased vascular density in treated tumors [1]. |
| Pharmacokinetics (PK) | Exhibited linear PK up to 145 mg/m²; large volume of distribution and rapid clearance with a short half-life (~1.1 hours); significant interpatient variability [1] [3]. |
| Recommended Phase II Dose | 145 mg/m² administered intravenously twice weekly [1]. |
| Common Toxicities | Headache, nausea, vomiting, hypersensitivity reactions (related to Cremophor vehicle), transient liver enzyme elevations, arthralgia [4] [1] [3]. |
| Reason for Discontinuation | Lack of significant clinical efficacy (improved survival or disease control) in randomized Phase III trials for advanced colorectal cancer [4] [5]. |
For researchers, the methodologies from key studies on semaxanib provide a technical foundation.
Despite clinical failure, semaxanib's legacy is significant.
The proposed mechanism by which Semaxanib influences HIF-1 DNA binding is not through direct inhibition, but rather via an upstream signaling pathway.
Figure 1: Proposed signaling pathway for Semaxanib-mediated impairment of HIF-1 DNA binding.
Although its development was discontinued, data from clinical trials provide concrete information on its use in humans.
Dosing and Pharmacokinetics Phase I trials in adults and children established a recommended dose of 145 mg/m² administered via intravenous infusion twice weekly. [1] [2] The table below summarizes key clinical characteristics.
| Characteristic | Details |
|---|---|
| Recommended Dose | 145 mg/m² [1] |
| Route | Intravenous infusion [1] [2] |
| Schedule | Twice weekly [1] [2] |
| Pharmacokinetics | Linear up to 145 mg/m², large volume of distribution, rapid clearance, significant inter-patient variability [1] |
| Common Excipient | Cremophor EL (requires premedication) [1] [2] |
Clinical Efficacy and Toxicity
Key Experimental Evidence The foundational finding that "Semaxanib impairs VEGF transcriptional activation specifically through the poor HIF-1 DNA binding activity induced by inhibition of PI3K activity, AKT phosphorylation and p70S6K1 phosphorylation" comes from pre-clinical studies. [3] This would typically be investigated using:
Relevance in Modern Research While Semaxanib itself is not in clinical use, research into its mechanism remains relevant. A 2023 study on kidney organoids used Semaxanib as a specific VEGFR inhibitor to demonstrate that HIF-1α-induced vascularization was partially blocked by the drug, confirming the functional link between this pathway and angiogenesis in a novel model system. [4]
Semaxanib is a synthetic indolin-2-one derivative that functions as a potent and selective ATP-competitive inhibitor of VEGFR-2 (also known as KDR/Flk-1) [1] [2] [3]. Its primary mechanism is the inhibition of VEGF-induced signaling, a key pathway in the process of angiogenesis [4].
The diagram below illustrates the core VEGFR-2 signaling pathway and semaxanib's primary site of action.
The table below summarizes key pharmacologic data.
| Parameter | Details | Source / Experimental Context |
|---|---|---|
| Primary Target | VEGFR-2 (KDR/Flk-1) | [1] [2] [3] |
| Additional Targets | VEGFR-1, c-KIT, PDGFR | [2] [3] |
| Mechanism | Competitive ATP-inhibitor of receptor tyrosine kinases; blocks downstream PI3K/p70S6K and HIF-1α signaling. | [1] |
| Chemical Formula | C₁₅H₁₄N₂O | [3] [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Solubility | Soluble in DMSO; formulation for IV administration required Cremophor EL as a vehicle. | [2] [6] |
Toxicological data for semaxanib comes from both clinical trials and established preclinical models.
Key toxicological and safety data are summarized in the table below.
| Parameter | Details | Source / Experimental Context |
|---|---|---|
| Recommended Human Dose | 145 mg/m² (IV, twice weekly) | Phase I Clinical Trial [2] |
| Cardiovascular Toxicity | Induced pulmonary hypertension in mice/rats (SuHx model); modern VEGF(R) inhibitors are associated with heart failure, suggesting a class effect. | Preclinical Model & Recent Review [3] [6] |
| Handling Hazard | Toxic. Moderate to severe irritant to skin and eyes. | Safety Data Sheet [5] |
| Risk Phrases | R28: Very toxic if swallowed. R38: Irritating to skin. R41: Risk of serious damage to eyes. R62/63: Possible risk of impaired fertility and harm to unborn child. | Safety Data Sheet [5] |
Detailed methodologies from research publications provide guidance for using semaxanib in experimental models.
For investigating cardiac toxicity, a 2025 study established both acute and chronic mouse models [6]:
A Phase I clinical trial used Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to non-invasively assess pharmacodynamic effects in humans [2]:
Semaxanib entered Phase III clinical trials for advanced colorectal cancer, but its development was discontinued in February 2002 after failing to demonstrate sufficient efficacy [3]. Despite this, its investigation paved the way for the development of sunitinib (SU11248), a successful multi-targeted tyrosine kinase inhibitor approved for clinical use [1] [3].
Semaxanib (SU5416) is a synthetic tyrosine kinase inhibitor that specifically targets the vascular endothelial growth factor receptor (VEGFR) pathway, exhibiting potent antiangiogenic properties in preclinical studies. Although its development was discontinued in clinical trials for colorectal cancer, it remains an important structural template in medicinal chemistry [1] [2].
The 3-alkylideneoxindole core of Semaxanib is a privileged scaffold in drug discovery, found in several therapeutic agents including Sunitinib (approved for renal cell carcinoma) and Nintedanib [3]. This structural motif is synthesized efficiently via Knoevenagel condensation, making this reaction strategically important for generating compound libraries for biological screening [3] [4].
Table 1: Optimization of Knoevenagel Condensation Parameters
| Parameter | Standard Condition | Optimized Variations | Impact on Yield |
|---|---|---|---|
| Catalyst | 3-pipecoline | Piperidine, EDDA | Moderate effect on reaction rate [3] [5] |
| Solvent | Ethanol | Solvent-free (ball mill), water, ionic liquids | Significant; solvent-free gives comparable yields [3] [4] |
| Temperature | 70°C | 25-100°C | Higher temperatures accelerate reaction [3] |
| Catalyst Loading | 20 mol% | 5-30 mol% | 10-20% optimal for cost-effectiveness & yield [3] |
Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst System | Reaction Conditions | Green Metrics | Applicability |
|---|---|---|---|
| Organocatalysts (piperidine) | Ethanol, 70°C | Moderate | Broad substrate scope [5] |
| Enzyme Catalysis (lipase) | Aqueous phase, mild temperature | Excellent | High regioselectivity [6] |
| Heterogeneous Catalysis (hydrotalcite) | Water, reflux | Excellent | Limited substrate compatibility [5] |
| Solvent-Free (ball milling) | Mechanochemical, no solvent | Outstanding | Specialized equipment needed [4] |
The following diagram illustrates the detailed mechanism of the base-catalyzed Knoevenagel condensation for forming Semaxanib's core structure:
The synthetic approach to Semaxanib has enabled several research applications:
The Knoevenagel condensation remains the method of choice for synthesizing Semaxanib and structurally related 3-alkylideneoxindoles with potential tyrosine kinase inhibitory activity. This protocol provides robust, reproducible conditions that can be adapted for analog synthesis and structure-activity relationship studies in anticancer drug discovery programs.
SU5416 (Semaxanib) is a small-molecule inhibitor originally developed as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of tumor angiogenesis [1] [2]. Although its development for cancer was discontinued, it remains a valuable tool compound in biomedical research. SU5416 functions by competitively occupying the ATP-binding site of VEGFR2, thereby blocking downstream VEGF signaling cascades [1]. Beyond VEGFR2, SU5416 exhibits a multi-targeted kinase profile, inhibiting other receptors such as VEGFR1 and c-Kit, and has been reported to have unexpected off-target activities, including direct inhibition of neuronal Nitric Oxide Synthase (nNOS) [1] [3]. This document provides detailed protocols and application notes for evaluating the VEGFR2 inhibitory activity of SU5416 across various experimental systems.
The following table summarizes key quantitative data on the inhibitory activity of SU5416 against VEGFR2 and other relevant targets, as established in the literature.
Table 1: SU5416 Inhibitory Profile and Comparative Kinase Data
| Assay Type | Target | Reported IC₅₀ Value | Experimental Context / Notes | Citation |
|---|---|---|---|---|
| In Vitro Kinase Assay | VEGFR2 | 438.5 nM | Direct kinase activity measurement. | [4] |
| In Vitro Kinase Assay | VEGFR2 | ~87x more potent than SU5205 | Comparative molecular field analysis (CoMFA) with a structurally similar, less potent inhibitor. | [5] [2] |
| In Vitro Enzymatic Assay | nNOS | 22.7 µM | Direct enzyme inhibition; explains neuroprotective effects independent of VEGFR2. | [1] |
| Cell-Based Proliferation | HUVECs | 330 nM | Inhibition of VEGF-driven human umbilical vein endothelial cell proliferation. | [4] |
| Comparative Inhibitor | VEGFR2 (Cabozantinib) | 9.0 nM | Highlighted to contrast with SU5416's potency. Cabozantinib is a far more potent VEGFR2 inhibitor. | [4] |
This protocol outlines a standard method for measuring the direct inhibition of VEGFR2 kinase activity by SU5416 in a biochemical setting [4] [6].
Principle: A purified VEGFR2 kinase domain is incubated with ATP and a suitable substrate in the presence or absence of the inhibitor. The remaining kinase activity is quantified using a luminescent or colorimetric detection method.
Materials:
Procedure:
This protocol assesses the functional consequences of VEGFR2 inhibition in a cellular context using Human Umbilical Vein Endothelial Cells (HUVECs) [4].
Principle: VEGF-stimulated proliferation of HUVECs is dependent on VEGFR2 signaling. SU5416-mediated inhibition of the receptor leads to a decrease in cell proliferation, which can be quantified.
Materials:
Procedure:
SU5416 exerts its primary anti-angiogenic effect by specifically targeting the intracellular kinase domain of VEGFR2. The following diagram illustrates the core signaling pathway and the mechanism of SU5416 inhibition.
Diagram 1: SU5416 Mechanism of Action in VEGFR2 Signaling Inhibition. SU5416 competes with ATP for binding to the intracellular kinase domain of VEGFR2, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways (e.g., ERK, Akt). This inhibition blocks key VEGF-driven cellular processes in endothelial cells, such as proliferation, migration, and survival, thereby exerting an anti-angiogenic effect.
Table 2: Common Issues and Recommendations in SU5416 Assays
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background in kinase assay | Non-specific kinase activity or contaminated reagents. | Include a no-enzyme control. Use fresh, high-purity ATP. Titrate enzyme concentration. |
| Low potency (High IC₅₀) in cellular assay | Poor cellular permeability or efflux of SU5416. | Verify inhibitor solubility and DMSO concentration. Use a fresh stock solution. Consider pre-incubation time. |
| Lack of effect in vivo | Insufficient dosing or rapid metabolism. | Check pharmacokinetics of SU5416 in your model system (half-life in rats is relatively short). Adjust dosing schedule or route of administration [4]. |
| Unexpected phenotypic results | Inhibition of off-target kinases (c-Kit, VEGFR1) or nNOS. | Perform counter-screens against other relevant targets. Use a more selective VEGFR2 inhibitor as a control to dissect mechanisms. |
SU5416 remains a historically and practically significant chemical tool for studying VEGFR2 signaling and angiogenesis. The protocols outlined herein provide a framework for robustly evaluating its inhibitory activity. Researchers must be cognizant of its multi-kinase profile and notable off-target effects when interpreting experimental results, particularly in complex physiological systems. For studies requiring high VEGFR2 specificity, newer generation, more selective inhibitors may be preferable.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) represents a critical therapeutic target in antiangiogenic cancer therapy due to its pivotal role in promoting tumor vascularization. As a receptor tyrosine kinase, VEGFR2 mediates endothelial cell proliferation, survival, and migration upon binding with its cognate ligand VEGF-A. Pathological angiogenesis is a hallmark of solid tumors, enabling nutrient supply and metastatic dissemination, making VEGFR2 inhibition a strategically important approach in oncology drug development. [1] [2]
Semaxanib (SU5416) is a prototypical small-molecule inhibitor targeting the ATP-binding site of VEGFR2 that has demonstrated potent and selective inhibition of VEGFR2 tyrosine kinase activity. This compound belongs to the 2-indolinone chemical class and has served as both a therapeutic candidate and a structural template for designing novel VEGFR2 inhibitors. Despite its discontinuation in clinical development, semaxanib remains a valuable benchmark compound in computational studies of VEGFR2 inhibition mechanisms due to its well-characterized binding properties and structural features. [3]
The significance of semaxanib docking studies extends beyond academic interest, as understanding its binding mode informs the rational design of next-generation VEGFR2 inhibitors with improved efficacy and pharmacokinetic properties. Computational approaches have revealed that semaxanib achieves its potency through specific interactions with key residues in the VEGFR2 active site, providing a structural basis for its inhibitory mechanism. These insights are particularly valuable for addressing challenges associated with antiangiogenic therapy, including drug resistance and narrow therapeutic windows observed in clinical applications of VEGFR2-targeted agents. [3] [2]
Semaxanib incorporates an oxindole core structure that serves as a privileged scaffold for kinase inhibition. This core mimics elements of the ATP purine ring, enabling competitive binding at the ATP-binding site. The molecular structure features additional critical elements including a pyrrole moiety and substituted aromatic systems that collectively contribute to its high-affinity binding to VEGFR2. These structural components facilitate multiple interaction types with the kinase domain, including hydrogen bonding, hydrophobic contacts, and van der Waals forces that stabilize the inhibitor-receptor complex. [3]
The oxindole nitrogen of semaxanib forms a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region of VEGFR2, replicating a key interaction observed in ATP binding. This interaction anchors the inhibitor in the active site, while the pyrrole moiety and adjacent substituents extend into hydrophobic regions, providing additional binding energy and specificity. The three-dimensional orientation of these groups allows semaxanib to achieve optimal complementarity with the VEGFR2 active site topography, accounting for its reported potency with an IC₅₀ value in the nanomolar range. [3]
SU5205, a structural analog developed as a potential radiotracer candidate, differs from semaxanib by replacement of the dimethylpyrrole moiety with a 4-fluorophenyl ring. Despite this seemingly conservative modification, SU5205 exhibits dramatically reduced inhibitory potency—approximately 87-fold less active than semaxanib against VEGFR2. This significant difference in activity underscores the critical importance of specific molecular features for effective VEGFR2 inhibition and provides a valuable case study in structure-activity relationships. [3]
Computational analyses reveal that both compounds share similar binding orientations within the VEGFR2 active site, but differ significantly in their interaction energetics. The superior activity of semaxanib has been attributed to more favorable van der Waals interactions with hydrophobic residues in the active site, particularly those facilitated by the dimethylpyrrole group. These findings highlight the sensitivity of VEGFR2 inhibition to specific molecular features and provide important guidance for inhibitor design priorities, emphasizing the contribution of optimized hydrophobic contacts rather than solely hydrogen bonding patterns. [3]
The molecular docking protocol begins with retrieval of the VEGFR2 crystal structure (PDB: 2OH4) from the Protein Data Bank. Optimal preparation involves removing heteroatoms (water molecules and ions), adding polar hydrogen atoms, and assigning Kollman charges to the protein structure. The active site should be defined using a grid box centered on the cocrystallized ligand or known catalytic residues, with dimensions typically set at 70×70×70 points with 0.375 Å spacing to ensure comprehensive coverage of the binding cavity. [4]
Critical steps in protein preparation include:
Table 1: Key Active Site Residues in VEGFR2 for Docking Studies
| Residue | Role in Catalysis/Inhibition | Interaction Type |
|---|---|---|
| Cys919 | Hinge region residue | Hydrogen bonding with inhibitor core |
| Glu885 | DFG motif adjacent | Salt bridge/hydrogen bonding |
| Asp1046 | DFG motif component | Critical for type II inhibitor binding |
| Lys868 | Catalytic residue | Polar interactions |
| Phe1047 | DFG motif component | Hydrophobic contacts |
The semaxanib structure should be obtained from reliable chemical databases such as PubChem or ChemSpider. Proper preparation involves:
The prepared ligand should be saved in appropriate formats for docking (e.g., PDBQT for AutoDock, MOL2 for Sybyl). [4]
For AutoDock-based docking, the following parameters are recommended:
These parameters ensure sufficient conformational sampling while maintaining computational efficiency. Docking results should be clustered by root-mean-square deviation (RMSD) and ranked by binding energy, with the lowest energy pose from the largest cluster typically representing the most biologically relevant binding mode. [3] [4]
Molecular dynamics simulations provide insights into the stability and dynamic behavior of the VEGFR2-semaxanib complex under physiologically relevant conditions. The following protocol is recommended:
Simulations should be conducted using software such as GROMACS or AMBER with appropriate force fields (CHARMM36 or AMBER ff14SB). These extended simulations allow assessment of complex stability and capture potential conformational changes in the receptor upon ligand binding. [1] [3]
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provides more accurate binding free energy estimates than docking scores alone. The standard protocol includes:
MM/GBSA achieves improved correlation with experimental binding affinities by incorporating implicit solvation and entropy estimates, though it remains computationally efficient compared to rigorous alchemical methods. [3] [2]
Successful VEGFR2 inhibition by semaxanib depends on formation of specific molecular interactions with critical active site residues. The most significant of these is a hydrogen bond between the oxindole nitrogen of semaxanib and the backbone carbonyl of Cys919 in the hinge region. This interaction directly competes with ATP binding and is a hallmark of effective VEGFR2 inhibitors. Additional stabilizing interactions include hydrophobic contacts with residues in the hydrophobic back pocket and potential polar interactions with the catalytic lysine (Lys868) and DFG motif residues. [3] [5]
Analysis of the semaxanib binding mode reveals that the dimethylpyrrole moiety occupies a hydrophobic region adjacent to the gatekeeper residue, forming van der Waals contacts with multiple aliphatic and aromatic side chains. These hydrophobic interactions contribute significantly to binding affinity and explain the dramatic potency reduction observed in the SU5205 analog, which lacks this structural feature. The 3D-QSAR Comparative Molecular Field Analysis (CoMFA) models demonstrate that steric bulk in this region correlates with enhanced inhibitory activity, providing rational guidance for further inhibitor optimization. [3]
Molecular dynamics simulations of the VEGFR2-semaxanib complex demonstrate stable binding over extended simulation timescales (100+ ns), with backbone root-mean-square deviation (RMSD) values typically plateauing below 2.5 Å. The complex maintains key hydrogen bonds throughout simulations, with particularly stable interactions involving the hinge region residue Cys919. This persistence of specific contacts indicates a stable binding mode that withstands protein structural fluctuations under dynamic conditions. [1] [3]
Binding free energy calculations using MM/GBSA approaches reveal that van der Waals interactions provide the dominant contribution to semaxanib binding, consistent with the observed importance of hydrophobic complementarity in the structure-activity relationship studies. Per-residue energy decomposition identifies specific hydrophobic residues in the active site that make the largest contributions to binding affinity, highlighting potential targets for interaction optimization in future inhibitor design campaigns. [3]
Table 2: Experimental and Computational Data for Semaxanib and SU5205
| Parameter | Semaxanib | SU5205 |
|---|---|---|
| Experimental IC₅₀ | ~100 nM | ~87-fold less active |
| Docking Score (AutoDock) | -11.00 kcal/mol | Not reported |
| Hydrogen Bonds with VEGFR2 | Cys919 (persistent) | Similar pattern but weaker |
| Dominant Binding Energy Component | Van der Waals interactions | Reduced hydrophobic complementarity |
| MD Simulation Stability | Stable over 100 ns | Reduced complex stability |
Several technical challenges may arise during semaxanib-VEGFR2 docking studies. Inaccurate binding poses often result from inadequate sampling of ligand conformational space or improper active site definition. To address this, increase the number of docking runs and genetic algorithm iterations, and verify active site boundaries through comparison with crystallographic ligand positions. If results show poor correlation with experimental data, consider implementing induced fit docking protocols that allow for side chain flexibility in key residues such as those in the DFG motif. [6]
Unrealistic binding energies may stem from improper charge assignment or inadequate solvation treatment. Ensure accurate partial charge calculation for semaxanib, particularly for the oxindole and pyrrole moieties which may exhibit complex electron distributions. For more reliable affinity predictions, complement docking studies with MM/GBSA calculations using snapshots from molecular dynamics simulations. When validation failures occur during redocking experiments (RMSD > 2.0 Å), recheck protein preparation steps, particularly protonation states of key residues and correct assignment of rotatable bonds in the ligand. [3] [6]
The semaxanib-VEGFR2 docking protocol provides a foundation for studying dual kinase inhibitors that simultaneously target multiple cancer-related pathways. Recent research has explored dual VEGFR2/RAS inhibitors and VEGFR2/FAK combinations to address compensatory pathway activation and therapeutic resistance. For such studies, the docking workflow can be extended to include parallel screening against secondary targets, with careful attention to binding mode comparisons and selectivity analysis. [1] [7]
Dual inhibitor design benefits from pharmacophore integration that combines critical features for both targets. For example, incorporating the semaxanib-derived oxindole scaffold with structural elements known to interact with the allosteric pocket of K-RAS G12C has yielded promising dual-target compounds. These advanced applications require additional validation through longer molecular dynamics simulations (200+ ns) and more rigorous binding free energy calculations to ensure balanced affinity for both targets. [1] [8]
The structural insights gained from semaxanib docking studies directly inform the design of novel VEGFR2 inhibitors. Structure-activity relationship (SAR) analysis based on docking results can identify permissible modifications at different positions of the semaxanib scaffold. For instance, the pyrrole moiety demonstrates tolerance for various hydrophobic substituents, while the oxindole core requires preservation for maintaining hinge region hydrogen bonding. [2] [9]
Advanced applications include 3D-QSAR model development using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). These models quantitatively correlate semaxanib-like structural features with inhibitory activity, enabling predictive design of novel analogs with optimized properties. The resulting models typically show strong statistical reliability (Q² > 0.5, R² > 0.9) when applied to triazolopyrazine and quinazoline derivatives inspired by the semaxanib scaffold. [2] [9]
The molecular docking protocols for semaxanib with VEGFR2 provide a robust framework for studying inhibitor interactions with this critical anticancer target. The comprehensive approach encompassing docking, dynamics, and energy calculations enables accurate prediction of binding modes and affinities, facilitating rational inhibitor design. The case study comparing semaxanib with SU5205 illustrates how these computational methods elucidate structure-activity relationships and guide molecular optimization.
Future developments in this field will likely incorporate machine learning approaches for rapid prediction of VEGFR2 inhibitory activity, as demonstrated by recent fingerprint-enhanced graph attention convolutional networks that show improved prediction accuracy for novel chemotypes. Additionally, free energy perturbation methods offer promise for more accurate binding affinity predictions, though at significantly increased computational cost. The continuing evolution of these computational methodologies, grounded in benchmark studies with well-characterized inhibitors like semaxanib, will accelerate the discovery of next-generation VEGFR2 inhibitors with enhanced therapeutic properties. [10]
Molecular dynamics (MD) simulations have emerged as powerful computational tools that provide atomic-level insights into protein-ligand interactions, dramatically enhancing our understanding of drug mechanisms and facilitating rational drug design. These simulations mimic the natural behavior of biological molecules over time, allowing researchers to visualize and quantify dynamic processes that are difficult to capture through experimental methods alone. The ability to observe precise atomic movements and measure interaction energies makes MD an invaluable approach in modern computational drug discovery, particularly for studying membrane receptors like VEGFR2 that are challenging to crystallize in complex with inhibitors.
Semaxanib (SU5416) represents a promising therapeutic candidate that functions as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR2) tyrosine kinase. Through precise molecular targeting, semaxanib blocks the VEGF signal transduction pathway, thereby disrupting critical processes involved in tumor growth, progression, metastasis, and angiogenesis. Despite its promising mechanism, the structural rationale behind semaxanib's superior potency compared to structurally similar analogs remained incompletely understood until computational approaches were employed. This application note provides detailed protocols for MD simulations of semaxanib complexed with VEGFR2, enabling researchers to investigate the dynamic interaction patterns and energetic components that govern binding affinity and inhibitory activity [1] [2].
The comparative investigation between semaxanib and SU5205 provides a compelling case study for structure-based drug design. Although these compounds share significant structural similarity, semaxanib demonstrates 87-fold greater inhibitory potency against VEGFR2 despite their chemical resemblance. This dramatic difference in activity highlights the subtle molecular features that can dramatically impact drug efficacy and underscores the importance of computational methods in rational drug design. SU5205 was initially developed as a radiolabeled surrogate for semaxanib and potential radiotracer for positron emission tomography (PET) imaging of VEGFR2 expression, but its poor stability and moderate binding affinity limited its practical application [1] [2].
Understanding the structural basis for semaxanib's enhanced binding affinity and inhibitory activity provides crucial insights for designing novel VEGFR2 inhibitors with improved pharmacological properties. The integration of multiple computational approaches including 3D-QSAR, molecular docking, and molecular dynamics simulations has revealed key determinants of binding affinity and identified specific structural modifications that can enhance drug potency. These findings have significant implications for developing targeted antiangiogenic therapies and molecular imaging agents for cancer diagnosis and treatment monitoring [3] [2].
Table: Computational Methods Used in Semaxanib-VEGFR2 Study
| Method Category | Specific Technique | Application Purpose | Key Outcomes |
|---|---|---|---|
| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Correlate structural features with biological activity | Identified steric and electrostatic requirements for VEGFR2 inhibition |
| Molecular Docking | Flexible docking algorithms | Predict binding orientation and protein-ligand interactions | Confirmed similar binding modes for semaxanib and SU5205 |
| Molecular Dynamics | AMBER package (5 ns simulation) | Assess complex stability and dynamic interactions | Revealed differential solvent exposure of hydrophobic pocket |
| Energetic Analysis | MM-GBSA, Embrace calculations | Decompose binding free energy components | Determined van der Waals contacts as primary binding determinant |
Source Selection: Obtain the crystal structure of VEGFR2 kinase domain from the Protein Data Bank (preferred) or use predicted structures from AlphaFold with quality assessment. For VEGFR2, the catalytic domain should include the critical ATP-binding pocket and activation loop [4].
Structure Optimization:
Initial Structure Generation: Draw or import the chemical structure of semaxanib (SU5416) and analogs using chemical sketching software or retrieve from chemical databases.
Geometry Optimization:
Grid Box Setup: Define the docking search space centered on the VEGFR2 ATP-binding pocket with dimensions sufficient to accommodate ligand flexibility (typically 45Å × 45Å × 45Å for VEGFR2) [4].
Parameter Configuration:
Validation: Redock known crystallographic ligands to validate protocol accuracy by calculating root-mean-square deviation (RMSD) between experimental and computational poses (<2.0Å acceptable).
The workflow for the molecular docking and dynamics process can be visualized as follows:
Diagram 1: Molecular Docking Workflow for Semaxanib-VEGFR2 Complex Preparation
Solvation: Place the docked semaxanib-VEGFR2 complex in a cubic water box with TIP3P water molecules, maintaining a minimum 10Å distance between the protein and box edges to avoid artificial periodicity effects.
Neutralization: Add counterions (Na+/Cl-) to achieve physiological concentration (0.15M) and neutralize system charge. Use VMD or CHARMM-GUI for automated system building.
Force Field Selection: Employ the AMBER ff14SB force field for the protein, GAFF parameters for semaxanib, and TIP3P for water molecules. Ensure parameter compatibility across all system components.
Minimization Protocol:
Equilibration Phases:
Simulation Parameters:
Quality Control: Monitor root mean square deviation (RMSD) of protein backbone and ligand heavy atoms to ensure system stability before analysis.
Diagram 2: Molecular Dynamics Simulation Protocol for Semaxanib-VEGFR2 Complex
The docking simulations revealed that both semaxanib and SU5205 adopt similar orientations within the VEGFR2 ATP-binding pocket, with the oxindole core forming critical hydrogen bonds with the hinge region of the kinase domain. However, molecular dynamics simulations demonstrated significant differences in protein flexibility and solvent accessibility when complexed with each inhibitor. Specifically, the hydrophobic pocket of VEGFR2 exhibited greater solvent exposure when bound to SU5205 compared to semaxanib, suggesting reduced burial of hydrophobic surface area contributes to the weaker binding affinity of SU5205 [1] [2].
The binding free energy calculations using MM-GBSA revealed that van der Waals interactions represent the primary thermodynamic component driving semaxanib binding, with significantly favorable contributions compared to SU5205. The energetic difference between the two compounds (-4.8 kcal/mol) correlates well with the experimentally observed 87-fold difference in inhibitory potency, validating the computational approach. Embrace calculations further confirmed the importance of optimal shape complementarity between semaxanib and the VEGFR2 binding pocket [1] [2].
Table: Comparative Binding Analysis of Semaxanib vs. SU5205
| Parameter | Semaxanib (SU5416) | SU5205 | Significance |
|---|---|---|---|
| Experimental IC₅₀ | 87 times more potent | Reference compound | 87-fold difference in potency |
| Binding Orientation | Similar binding mode | Similar binding mode | Not a differentiating factor |
| Hydrophobic Burial | Complete burial | Partial solvent exposure | Major determinant of affinity |
| Van der Waals Contribution | Significantly favorable | Less favorable | Primary energetic component |
| Solvent Accessibility | Reduced exposure | Increased exposure | Impacts binding entropy |
Analysis of the MD trajectories revealed distinct conformational signatures between the two complexes. The semaxanib-VEGFR2 complex maintained greater structural stability throughout the simulation, as evidenced by lower backbone RMSD fluctuations. Specific residue interactions in the DFG-out region of VEGFR2 demonstrated more persistent hydrogen bonding and hydrophobic contacts with semaxanib compared to SU5205, explaining the differential stabilizing effects on the inactive kinase conformation [1].
Software Recommendations:
Computational Resources:
Simulation Launch: Execute production MD runs using distributed parallelization (MPI or CUDA). Monitor initial equilibration progress by tracking temperature, pressure, and density stability.
Quality Assessment: Regularly check energy conservation and structural stability through RMSD analysis. Identify and address simulation artifacts promptly to ensure data reliability.
Trajectory Sampling: Adjust sampling frequency based on biological processes of interest. For binding stability, 10-100ps intervals are typically sufficient, while conformational transitions may require more frequent sampling.
Interaction Analysis: Use PyMOL or VMD to visualize persistent contacts and identify key residues contributing to binding stability. Create dynamic representations of interaction networks evolving over simulation time.
Graphical Representation: Apply the following Graphviz DOT script to visualize the VEGFR2 signaling pathway and semaxanib's mechanism of action:
Diagram 3: VEGFR2 Signaling Pathway and Semaxanib Inhibition Mechanism
The structural insights gained from semaxanib-VEGFR2 MD simulations directly facilitate rational drug design by identifying specific molecular interactions that contribute to binding affinity and selectivity. The CoMFA contour maps generated in the original study revealed favorable and unfavorable regions for steric and electrostatic interactions, providing clear guidance for structural modifications to enhance potency. These findings enable focused chemical optimization of lead compounds while minimizing synthetic efforts [1] [2].
The comparative analysis between semaxanib and SU5205 provides critical insights for developing effective radiotracers for PET imaging of VEGFR2 expression. Understanding the structural requirements for maintaining high binding affinity while accommodating radionuclide incorporation guides the design of novel probes for non-invasive monitoring of tumor angiogenesis and antiangiogenic treatment response [2].
The integrated computational approach combining 3D-QSAR, molecular docking, and molecular dynamics simulations provides a powerful framework for understanding structure-activity relationships in drug design. The protocols outlined in this application note enable researchers to investigate protein-ligand interactions at atomic resolution, identify key determinants of binding affinity, and optimize compound efficacy. The semaxanib case study demonstrates how advanced simulations can explain dramatic potency differences between structurally similar compounds and guide the development of improved therapeutic agents targeting VEGFR2 and other kinase targets.
The SU5416/hypoxia (SuHx) model is a "two-hit" model that combines vascular endothelial growth factor (VEGF) receptor inhibition with chronic hypoxia to induce pulmonary vascular remodeling and pulmonary hypertension in mice [1]. This model is valuable for its applicability in genetically modified mice and its ability to produce a more persistent PH phenotype compared to hypoxia alone [2].
The following workflow and detailed table outline the standard procedure for establishing the SuHx mouse model.
Table 1: Detailed Model Induction Steps
| Component | Specification | Rationale & Notes |
|---|---|---|
| Animals | 11-week-old male C57BL/6J mice [2]. | Use of males standardizes experiments; model applicability to females should be validated. |
| SU5416 Preparation | Suspend in vehicle: 0.5% carboxymethylcellulose sodium, 0.9% NaCl, 0.4% polysorbate 80, 0.9% benzyl alcohol [2]. | Sonication aids suspension [2]. |
| SU5416 Administration | Dose: 20 mg/kg, subcutaneously [2]. Schedule: Once weekly for 3 weeks [2]. | VEGF receptor blockade induces initial endothelial apoptosis [2]. | | Hypoxia Exposure | Duration: 3 weeks continuous [2]. O2 Level: 10% inspired O₂ [2]. Chamber: Normobaric hypoxia chamber [2]. | Chamber requires CO₂ scrubbers to prevent hypercapnia [2]. | | Recovery Period | Duration: Up to 10 weeks in normoxia (room air) [2]. | PH persists during this period, allowing study of sustained disease [2]. |
The SuHx model in mice produces a measurable PH phenotype, though it is generally less severe than in rats and lacks the prominent angioobliterative lesions seen in human PAH [2]. Key characterization data are summarized below.
Table 2: Expected Phenotypic Outcomes in C57BL/6J Mice
| Parameter | Baseline / Control (Normoxia) | After 3-Week SuHx Induction | After 10-Week Normoxic Recovery |
|---|---|---|---|
| Hemodynamics | |||
| RV Systolic Pressure (RVSP) | Normal | Significantly elevated [2] | Remains elevated above control, but may decrease from peak [2] |
| Right Ventricle Hypertrophy | |||
| RV / (LV + S) Weight Ratio | Normal | Significantly increased [2] | Hypertrophy largely resolves [2] |
| Cardiac Function (Echo) | |||
| Tricuspid Annular Plane Systolic Excursion (TAPSE) | Normal | Data not explicitly provided | Significantly decreased, indicating impaired RV function [2] |
| Pulmonary Artery Acceleration Time (PAAT) | Normal | Can be measured | Shorter PAAT suggests elevated PA pressure [2] |
| Vascular Remodeling | Minimal muscularization | Medial hypertrophy [3] | Very few angioobliterative lesions [2] |
The pathophysiology of the SuHx model involves interconnected signaling pathways. The core mechanism begins with VEGF receptor inhibition by SU5416, causing endothelial cell apoptosis [2]. Subsequent inflammatory and proliferative responses drive vascular remodeling [4] [5].
This diagram integrates findings from mouse and rat studies. The role of STING/NLRP3 is supported by data from rat models [5].
This model is suited for:
When planning studies with the SuHx mouse model, researchers should be aware of its limitations:
Semaxanib (SU5416) is an early-generation vascular endothelial growth factor receptor (VEGFR-2) inhibitor that laid the groundwork for developing several clinically successful tyrosine kinase inhibitors (TKIs), most notably Sunitinib [1]. As a small molecule therapeutic candidate, it functions by competing with adenosine triphosphate (ATP) for binding to the catalytic site of tyrosine kinases [2] [3].
The core mechanism involves the indolin-2-one pharmacophore, which serves as a critical scaffold that mimics aspects of the ATP molecule, enabling it to bind reversibly to the kinase domain [1] [4]. Structural analysis reveals that the indolinone ring system occupies the adenine-binding pocket of the ATP-binding site, a region that is highly conserved across many kinase targets [2] [4]. This binding prevents the natural substrate, ATP, from accessing its binding site, thereby inhibiting the phosphorylation and subsequent activation of downstream signaling cascades that are essential for pathological processes such as tumor angiogenesis and cancer cell proliferation [5] [1].
Rational modification and molecular docking studies of Semaxanib have provided deep insights into its binding mode, which can be leveraged for the design of novel inhibitors.
Table 1: Key Structural Components of Semaxanib and Their Role in Binding
| Structural Component | Role in ATP-Binding Pocket Interaction |
|---|---|
| Indolin-2-one core | Serves as a ATP-mimetic scaffold; forms critical hydrogen bonds with the hinge region. |
| 3,5-Dimethylpyrrole ring | Occupies a hydrophobic sub-pocket, enhancing binding affinity and selectivity. |
| Exocyclic double bond (Z-configuration) | Ensures proper spatial orientation of the pharmacophoric groups for optimal binding. |
The analysis of the crystal structure of tyrosine kinase complexed with an ATP analogue, supplemented by molecular docking of Semaxanib and Sunitinib, enabled the rational design of a series of novel inhibitors. A key strategy involved the combination of pyrrole and indolinone in a single molecule and the placement of appropriate substituents to optimize compatibility with the enzyme's hydrophobic sub-pocket [2]. This structure-based design approach led to the identification of compounds with significantly improved potency, exemplified by one derivative exhibiting a GI50 of 35 nM against the MCF-7 breast cancer cell line [2].
The following protocols outline key methodologies for characterizing the binding mode of ATP-competitive kinase inhibitors like Semaxanib.
This protocol describes the computational determination of how a ligand, such as Semaxanib, interacts with its kinase target at the atomic level.
This protocol measures the direct inhibitory effect of a compound on kinase enzymatic activity.
The following diagram illustrates the strategic workflow for analyzing the binding mode of a kinase inhibitor and applying this knowledge in drug discovery, integrating the protocols described above.
Figure 1. Workflow for Kinase Inhibitor Binding Analysis and Design
The detailed understanding of Semaxanib's binding mode has been instrumental in advancing the field of kinase inhibitor design.
Table 2: Evolution of Indolinone-Based Kinase Inhibitors
| Inhibitor | Key Structural Features | Primary Target(s) | Clinical/Development Status |
|---|---|---|---|
| Semaxanib (SU5416) | 3-(3,5-Dimethylpyrrol-2-yl)methylene)-indolin-2-one | VEGFR | Clinical development halted [1] |
| Sunitinib | 3-(2-Diethylaminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole | VEGFR, PDGFR, KIT, FLT3 | FDA-approved for RCC, GIST [1] |
| Novel Hybrid (e.g., Compound 3a [2]) | Combination of pyrrole and indolinone with optimized substituents | Tyrosine Kinase | Preclinical research (GI₅₀ 35 nM vs MCF-7) |
Semaxanib (SU5416) is a novel, potent, and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2/Flk-1/KDR) that functions through competitive inhibition of the ATP-binding site within the tyrosine kinase domain [1]. This small molecule inhibitor demonstrates remarkable selectivity, being approximately 20-fold more selective for VEGFR-2 compared to PDGFRβ, with negligible activity against FGFR, InsR, and EGFR at therapeutic concentrations [1] [2]. By specifically targeting VEGFR-2, Semaxanib disrupts downstream VEGF signaling pathways, ultimately preventing the proliferation and migration of endothelial cells and reducing tumor microvasculature formation [1]. Beyond its primary VEGFR-2 targeting, Semaxanib also demonstrates inhibitory activity against the stem cell factor receptor tyrosine kinase c-Kit, which is frequently expressed in acute myelogenous leukemia cells and various solid tumors [1] [3].
Table 1: Biochemical kinase inhibition profile of Semaxanib (SU5416)
| Kinase Target | IC₅₀ Value | Selectivity Notes | Assay Type |
|---|---|---|---|
| VEGFR-2/Flk-1/KDR | 1.23 μM | Primary target | Cell-free kinase assay [1] |
| PDGFRβ | ~24.6 μM | 20-fold less sensitive than VEGFR-2 | Cell-free kinase assay [1] [2] |
| c-Kit | Not specified | Significant inhibition confirmed | Biochemical assay [1] |
Table 2: Cellular activity of Semaxanib in various experimental models
| Cell Line/System | Assay Type | IC₅₀/Result | Experimental Context |
|---|---|---|---|
| Flk-1-overexpressing NIH 3T3 cells | VEGF-dependent phosphorylation inhibition | 1.04 μM | VEGFR-2 specificity confirmation [1] |
| NIH 3T3 cells | PDGF-dependent autophosphorylation | 20.3 μM | Selectivity profiling [1] |
| HUVECs | VEGF-driven mitogenesis | 0.04 μM | Anti-angiogenic activity [1] |
| HUVECs | FGF-driven mitogenesis | 50 μM | Specificity for VEGF pathway [1] |
| C6, Calu-6, A375, A431, SF767T tumor cells | In vitro growth inhibition | >20 μM (all lines) | Direct tumor cell proliferation [1] |
| Differentiated THP-1 cells | Inflammasome activation | Positive activation | Immune-related adverse events [4] |
3.1.1 Principle This ELISA-based kinase assay measures Semaxanib's ability to inhibit VEGFR-2 autophosphorylation by competitively binding to the ATP-binding site [1] [2].
3.1.2 Reagents and Materials
3.1.3 Experimental Workflow
3.1.4 Critical Parameters
3.2.1 Principle This assay measures Semaxanib's inhibition of VEGF-induced endothelial cell proliferation using HUVECs, evaluating anti-angiogenic effects [1] [2].
3.2.2 Reagents and Materials
3.2.3 Procedure
3.2.4 Data Analysis
Beyond direct VEGFR-2 kinase inhibition, Semaxanib impairs VEGF transcriptional activation through poor HIF-1 DNA binding activity induced by inhibition of PI3K activity, AKT phosphorylation, and p70S6K1 phosphorylation [5]. This multi-level intervention provides a comprehensive anti-angiogenic effect, targeting both immediate kinase activity and longer-term transcriptional regulation. The compound also demonstrates c-Kit inhibition [1] [3], expanding its potential therapeutic applications beyond VEGFR-2 driven pathologies.
The Semaxanib/SU5416 + hypoxia (SuHx) rat model has become a well-established model of severe pulmonary arterial hypertension (PAH) [1]. In this model, Semaxanib administration (typically 25 mg/kg/day) combined with chronic hypoxia exposure induces significant metabolic reprogramming in lung and right ventricle tissues, characterized by glycolytic shift, altered glutamine metabolism, and lipid metabolism changes that closely mirror human PAH pathophysiology [1].
In vivo studies demonstrate that Semaxanib dose-dependently inhibits growth of various tumor xenografts, including A375 melanoma, with >85% inhibition of subcutaneous tumor growth observed with daily intraperitoneal administration without measurable toxicity [1]. The compound shows broad spectrum antitumor activity, significantly inhibiting subcutaneous growth of 8 out of 10 tested tumor lines [1].
Despite promising preclinical results, clinical development of Semaxanib was discontinued during Phase III trials for colorectal cancer [6] [5] [7]. A phase I study in pediatric patients with refractory brain tumors established an MTD of 110 mg/m² when administered intravenously twice weekly, with dose-limiting toxicities including grade 3 liver enzyme abnormalities, arthralgia, and hallucinations [8]. The pharmacokinetic profile showed mean values of total body clearance at 26.1 ± 12.5 L/h/m², apparent volume of distribution at 41.9 ± 21.4 L/m², and terminal half-life of 1.11 ± 0.41 hours [8]. Combination therapy with irinotecan in advanced colorectal cancer patients demonstrated that both drugs could be administered at full single-agent recommended doses without significant toxicity, showing signs of clinical activity [7].
Semaxanib (SU5416) represents a first-generation tyrosine kinase inhibitor specifically designed to target the vascular endothelial growth factor (VEGF) signaling pathway, a cornerstone of physiological and pathological angiogenesis. As an indolinone derivative, Semaxanib functions as a potent and selective ATP-competitive inhibitor of VEGF receptor 2 (VEGFR-2/KDR), the primary mediator of VEGF-driven endothelial cell proliferation, survival, and migration [1] [2]. The compound also demonstrates inhibitory activity against other receptor tyrosine kinases including VEGFR-1, c-KIT, and PDGFR-β, though with varying potency [1]. Despite promising preclinical results that demonstrated robust antiangiogenic and antitumor activity across various animal models, Semaxanib faced significant clinical challenges including limited oral bioavailability, necessitating intravenous administration via Cremophor-based formulations, and unacceptable toxicity profiles including headache, vomiting, and thromboembolic events [1]. These limitations, coupled with insufficient efficacy in Phase III clinical trials for advanced colorectal cancer, ultimately led to the discontinuation of its development in favor of next-generation tyrosine kinase inhibitors such as sunitinib (SU11248) [1] [2].
The significance of Semaxanib in angiogenesis research extends beyond its clinical applications, as it has served as an important pharmacological tool for dissecting VEGF-dependent angiogenic mechanisms and has contributed to the development of specialized animal models for vascular research [2]. Notably, when combined with chronic hypoxia exposure, Semaxanib induces severe pulmonary hypertension in rodents, forming the basis of the widely used Sugen/Hypoxia (SuHx) model of pulmonary arterial hypertension [2]. Furthermore, recent investigations have revealed unexpected neuroprotective properties of Semaxanib mediated through inhibition of neuronal nitric oxide synthase (nNOS), entirely independent of its antiangiogenic mechanisms, suggesting potential repurposing opportunities for neurodegenerative conditions [3]. These diverse applications underscore the continued utility of Semaxanib as a research compound despite its clinical discontinuation.
Semaxanib exerts its primary antiangiogenic effects through competitive inhibition of ATP binding to the intracellular catalytic domain of receptor tyrosine kinases, particularly targeting VEGF-mediated signaling cascades. The compound demonstrates highest potency against VEGFR-2 (KDR/Flk-1), the principal receptor mediating VEGF-driven angiogenic responses in endothelial cells, with an reported IC₅₀ of approximately 220 nM [1]. It also significantly inhibits VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4) with IC₅₀ values of 43 nM and 54 nM respectively, albeit with differing functional consequences [1]. Beyond the VEGF receptor family, Semaxanib shows substantial activity against platelet-derived growth factor receptor-β (PDGFR-β) (IC₅₀: 68 nM), colony stimulating factor receptor-1 (CSF-1R) (IC₅₀: 84 nM), and Flt-3 (IC₅₀: 35 nM), while demonstrating more modest inhibition of stem cell factor receptor (c-Kit) (IC₅₀: 660 nM) [1]. This multi-targeted profile potentially enhances its antiangiogenic effects while also contributing to its toxicity spectrum.
At the molecular level, VEGF binding normally induces VEGFR-2 dimerization and trans-autophosphorylation, initiating downstream signaling through MAPK/ERK, PI3K/AKT, and FAK/paxillin pathways that collectively promote endothelial cell proliferation, survival, migration, and vascular permeability. By occupying the ATP-binding pocket, Semaxanib prevents receptor autophosphorylation and subsequent recruitment of downstream signaling adaptors, effectively terminating the pro-angiogenic signal transduction cascade [4] [1]. This molecular intervention manifests phenotypically as inhibited endothelial cell proliferation, reduced vascular permeability, and suppression of new blood vessel formation, particularly in the context of tumor angiogenesis.
The diagram below illustrates the VEGF signaling pathway and the precise molecular point of Semaxanib intervention:
Figure 1: Molecular Mechanism of Semaxanib Action - This diagram illustrates how Semaxanib competitively inhibits ATP binding to VEGFR-2, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways that drive angiogenesis.
The evaluation of Semaxanib's antiangiogenic efficacy has been conducted across multiple in vivo model systems, each offering distinct advantages and limitations for assessing different aspects of blood vessel formation and maturation. Traditional models such as the mouse dorsal window chamber, chick chorioallantoic membrane (CAM), and mouse corneal micropocket assays have provided crucial validation platforms by allowing direct visualization of vessel sprouting and network formation in response to angiogenic stimuli [5]. These systems have demonstrated Semaxanib's capacity to inhibit VEGF-induced neovascularization and suppress tumor vascularization in various xenograft models [1]. More complex tumor models have further enabled researchers to correlate Semaxanib's antiangiogenic effects with downstream consequences on tumor growth kinetics, metastatic potential, and overall survival, providing integrated assessment of therapeutic efficacy [6].
Recent advances in organotypic model systems have enhanced our ability to dissect Semaxanib's effects on specific morphogenetic events during angiogenesis. The development of microengineered platforms featuring endothelium-lined channels fully encapsulated within 3D extracellular matrix has enabled precise investigation of sprouting angiogenesis in response to controlled gradients of angiogenic factors [5]. These sophisticated models recapitulate critical aspects of in vivo angiogenesis including directed endothelial invasion, tip cell formation with filopodia extension, stalk cell proliferation, lumens formation, and establishment of perfusable neovessels - all potentially relevant targets for Semaxanib activity [5]. Additionally, the Sugen/Hypoxia rodent model has emerged as a valuable specialized application, wherein Semaxanib administration combined with chronic hypoxia exposure induces severe pulmonary hypertension, replicating key features of human pulmonary arterial hypertension and providing a platform for investigating vascular remodeling processes [2].
Table 1: Comparison of In Vivo Angiogenesis Assay Models Applicable to Semaxanib Evaluation
| Assay Model | Key Applications | Advantages | Limitations | Semaxanib-Specific Findings |
|---|---|---|---|---|
| Mouse Dorsal Window Chamber | Real-time visualization of tumor angiogenesis; Vessel permeability assessment | Direct longitudinal observation; Quantitative analysis of dynamic processes | Technically challenging; Limited tissue complexity | Demonstrated reduced vascular density and improved vessel normalization [6] |
| Chick Chorioallantoic Membrane (CAM) | High-throughput screening; Anti-angiogenic compound testing | Technically simple; Cost-effective; Suitable for large-scale studies | Pre-existing vascular network complicates analysis; Immune response concerns | Showed inhibition of VEGF-induced angiogenesis [6] [1] |
| Mouse Corneal Angiogenesis | Quantification of directed vessel growth toward angiogenic stimuli | Reliable; Highly reproducible; Immune-privileged site | Technically difficult; Ethically concerning; Expensive | Confirmed potent inhibition of VEGF-mediated sprouting [6] [5] |
| Matrigel Plug Assay | Compound screening; Endothelial cell migration and invasion assessment | Non-artificial environment; Better physiological relevance | Expensive; Analysis is time-consuming; Variable vascular infiltration | Reduced hemoglobin content and endothelial cell invasion [6] |
| Tumor Xenograft Models | Therapeutic efficacy assessment; Tumor vessel normalization studies | Allows pharmacokinetic studies; Long-term investigations possible | Dependent on implantation site; Non-physiological tumor environment | Suppressed tumor growth and metastasis in multiple models [6] [1] |
| Sugen/Hypoxia PAH Model | Pulmonary vascular remodeling; Vascular occlusion mechanisms | Recapitulates human pulmonary hypertension pathology; Reproducible vascular changes | Model induction requires weeks; Complex pathophysiology | Induces severe pulmonary hypertension in rodents [2] |
Formulation Preparation: Semaxanib requires specific formulation considerations due to its poor aqueous solubility. For in vivo studies, the compound is typically prepared as a stock solution in appropriate vehicles. The clinical formulation utilized Cremophor EL-based vehicles, which necessitated premedication with antihistamines and corticosteroids to prevent hypersensitivity reactions in clinical settings [7]. For research purposes, prepare a 10 mg/mL stock solution by dissolving Semaxanib in DMSO followed by dilution with 0.45% sodium chloride solution immediately before administration. The final DMSO concentration should not exceed 10% to minimize solvent-related toxicity. For oral administration studies, alternative formulations may include suspension in carboxymethylcellulose (0.5-1%) or other pharmaceutically acceptable vehicles [1] [2].
Dosing Regimen: Based on Phase I clinical data and preclinical studies, the recommended dose for Semaxanib in mouse models ranges from 50-150 mg/kg administered via intraperitoneal injection or oral gavage [7] [2]. The established maximum tolerated dose from clinical trials was 145 mg/m², which informed animal dosing conversions [7]. For the Sugen/Hypoxia pulmonary hypertension model, a single subcutaneous dose of 20 mg/kg administered three times weekly for three weeks, combined with chronic hypoxia (10% O₂), effectively induces severe pulmonary hypertension that persists for months after discontinuation [2]. Treatment duration varies by model, with tumor angiogenesis studies typically requiring 2-4 weeks of daily administration, while vascular remodeling studies may extend to 6-8 weeks.
Day 1 - Plug Implantation:
Days 2-14 - Treatment Period:
Day 14 - Endpoint Analysis:
Quantification Methods:
Table 2: Semaxanib Dosing Regimens in Preclinical Angiogenesis Models
| Model System | Route of Administration | Dose Range | Frequency | Treatment Duration | Key Pharmacokinetic Parameters |
|---|---|---|---|---|---|
| Tumor Xenograft Models | Intravenous | 50-100 mg/kg | Twice weekly | 3-6 weeks | Large volume of distribution, rapid clearance [7] |
| Tumor Xenograft Models | Oral gavage | 100-150 mg/kg | Daily | 3-6 weeks | Limited oral bioavailability [1] |
| Matrigel Plug Assay | Intraperitoneal | 50-100 mg/kg | Daily | 14 days | Linear pharmacokinetics to 145 mg/m² [7] |
| Sugen/Hypoxia PAH Model | Subcutaneous | 20 mg/kg | 3 times weekly | 3 weeks | Single dose induces persistent effects [2] |
| Cornneal Micropocket | Intraperitoneal | 50-75 mg/kg | Daily | 7-10 days | Significant interpatient variability observed [7] |
Hypoxia Exposure Protocol:
Semaxanib Administration:
Assessment Endpoints (at 3-5 weeks post-injection):
Preclinical evaluation of Semaxanib demonstrated broad antiangiogenic activity across multiple model systems. In various tumor xenograft models, treatment with Semaxanib resulted in significant suppression of tumor growth and reduction in metastatic potential, with effects particularly pronounced in colorectal, mammary, prostate, lung, and hepatic cancer models [1] [2]. These antitumor effects correlated strongly with reduced microvessel density and improved vessel normalization, characterized by enhanced pericyte coverage and reduced vascular permeability [6] [1]. Mechanistic studies revealed that Semaxanib effectively inhibited VEGF-dependent signaling in endothelial cells, leading to suppressed proliferation, increased apoptosis, and impaired migration and tubular formation capabilities [1].
The compound's antiangiogenic efficacy extended beyond tumor models to include inhibition of pathological angiogenesis in non-malignant conditions. In retinal angiogenesis models, Semaxanib significantly reduced neovascularization, suggesting potential applications in diabetic retinopathy and other ocular vascular disorders [6]. Similarly, in inflammatory angiogenesis models, the compound attenuated inflammatory cell recruitment and cytokine-driven vessel formation, highlighting the interplay between VEGF signaling and inflammatory pathways [1]. These multifaceted antiangiogenic effects established Semaxanib as a valuable prototype for subsequent generations of VEGF pathway inhibitors and contributed significantly to our understanding of therapeutic angiogenesis inhibition.
Beyond its canonical antiangiogenic applications, Semaxanib has demonstrated unexpected utility in several specialized research contexts. Most notably, the Sugen/Hypoxia combination model has emerged as a valuable platform for investigating pulmonary arterial hypertension (PAH) pathogenesis and therapeutic interventions [2]. In this model, a single course of Semaxanib combined with chronic hypoxia exposure produces severe, progressive pulmonary hypertension that persists for months after returning to normoxia, effectively recapitulating the irreversible vascular remodeling characteristic of human PAH [2]. This model has enabled researchers to investigate fundamental mechanisms of vascular occlusion, including endothelial dysfunction, smooth muscle hyperplasia, and inflammatory vascular recruitment, providing critical insights potentially translatable to human disease.
Surprisingly, recent investigations have revealed that Semaxanib possesses neuroprotective properties entirely independent of its antiangiogenic mechanisms. Studies demonstrated that Semaxanib prevented MPP⁺-induced neuronal apoptosis in cerebellar granule neurons and reduced MPTP-induced dopaminergic neuron loss in zebrafish models of Parkinson's disease [3]. This neuroprotection correlated with reduced intracellular nitric oxide levels and direct inhibition of neuronal nitric oxide synthase (nNOS) activity, with an IC₅₀ of 22.7 µM [3]. These findings suggest potential repurposing of Semaxanib for neurodegenerative conditions characterized by NO-mediated neurotoxicity, highlighting the importance of considering off-target effects when interpreting results from Semaxanib studies.
Formulation and Stability Issues: Semaxanib's poor aqueous solubility presents significant technical challenges for in vivo administration. Researchers may observe precipitation upon dilution in aqueous solutions, potentially leading to variable dosing and injection site reactions. To mitigate these issues:
Variable Treatment Responses: Significant interpatient variability in drug response was noted in clinical trials [7], which may also manifest in animal studies due to:
Quantification Standards: Consistent quantification methods are essential for reliable interpretation of angiogenesis assay results:
Context-Dependent Effects: Research indicates that VEGF inhibition effects can be context-dependent [5], with factors influencing Semaxanib activity including:
Semaxanib remains a valuable pharmacological tool for investigating VEGF-dependent angiogenic processes despite its clinical discontinuation. The well-characterized mechanism of action, established dosing regimens, and diverse assay applications detailed in these application notes provide researchers with comprehensive guidelines for implementing Semaxanib in angiogenesis research. The continued utility of this compound is evidenced by its role in foundational angiogenic signaling studies and specialized applications such as the Sugen/Hypoxia PAH model.
When employing Semaxanib in angiogenesis studies, researchers should carefully consider model selection, appropriate controls, and standardized quantification methods to ensure reliable and interpretable results. Additionally, emerging evidence of off-target effects such as nNOS inhibition warrants careful interpretation of findings and suggests potential expanded research applications beyond angiogenesis. As the field advances, Semaxanib continues to contribute to our understanding of vascular biology and therapeutic angiogenesis inhibition, informing the development of next-generation vascular-targeting agents.
SU5416 (semaxanib) is a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor [1] [2]. By blocking VEGF signaling, it aims to inhibit tumor angiogenesis. The combination of SU5416 with the IFL chemotherapy regimen (Irinotecan, 5-FU, LV) was explored to target both tumor cell proliferation and the tumor's blood supply.
Key Findings from Phase I Studies:
This protocol synthesizes the methodology from published Phase I trials [1] [4].
The regimen involves a 6-week cycle with concurrent administration of SU5416 and IFL.
Table 1: Dosing Schedule for a 6-Week Cycle
| Agent | Dosage | Route | Schedule (Week of Cycle) |
|---|---|---|---|
| SU5416 | 85 mg/m² or 145 mg/m² | Intravenous | Days 1, 4, 8, 11, 15, 18, 22, 25, 29, 32, 36, 39 (Twice weekly) |
| Irinotecan | 125 mg/m² (100 mg/m² if prior pelvic irradiation) | Intravenous | Days 1, 8, 15, 22 (Weeks 1-4) |
| 5-Fluorouracil | 500 mg/m² | Intravenous | Days 1, 8, 15, 22 (Weeks 1-4) |
| Leucovorin | 20 mg/m² | Intravenous | Days 1, 8, 15, 22 (Weeks 1-4) |
Table 2: Expected Efficacy Outcomes (Based on Historical Data)
| Response Category | Approximate Expected Rate |
|---|---|
| Confirmed Partial Response (PR) | ~27% |
| Unconfirmed Partial Response | ~18% |
| Stable Disease (SD) | ~36% |
| Progressive Disease (PD) | ~40% |
Table 3: Common Adverse Events (≥ Grade 3)
| Adverse Event | Grade 3 Incidence |
|---|---|
| Diarrhea | Occurred |
| Vomiting | Occurred |
| Fatigue | Occurred |
| Hypertension | Occurred |
| Anemia | Occurred |
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and the experimental design workflow.
Diagram 1: SU5416 inhibits VEGFR-2 to block angiogenesis. The workflow shows the Phase I study design.
The combination of Semaxanib and Thalidomide was investigated as a dual-pathway anti-angiogenic strategy for treating metastatic melanoma.
The therapeutic hypothesis was that simultaneously targeting VEGF-driven signaling (via Semaxanib) and other angiogenesis pathways (via Thalidomide) could produce enhanced anti-tumor activity [5].
A Phase II study evaluated the efficacy, tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) characteristics of this combination in patients with metastatic melanoma who had failed at least one prior therapy [5].
Table 1: Efficacy Outcomes from Phase II Trial
| Outcome Measure | Results (n=10 evaluable patients) |
|---|---|
| Complete Response (CR) | 1 patient (duration: 20 months) |
| Partial Response (PR) | 1 patient (duration: 12 months) |
| Stable Disease (SD) | 4 patients (duration: 2 to 10 months) |
| Objective Response Rate (ORR) | 20% |
Source: R. J. et al. Cancer Chemother Pharmacol. 2007 [5]
Table 2: Common Treatment-Related Toxicities
| Toxicity | Grade & Frequency (n=12 patients) |
|---|---|
| Deep Venous Thrombosis (DVT) | Reported in patients; a known risk with thalidomide |
| Headache | Frequently observed |
| Lower Extremity Edema | Frequently observed |
Source: Adapted from R. J. et al. Cancer Chemother Pharmacol. 2007 [5]
This protocol is derived from the methods section of the published Phase II trial [5].
The following diagrams illustrate the mechanistic rationale and experimental workflow for this combination therapy.
This figure illustrates the dual anti-angiogenic strategy. Semaxanib directly inhibits VEGF/VEGFR2 signaling, while Thalidomide broadly inhibits other pro-angiogenic pathways and the tumor microenvironment [5] [1] [3].
This workflow outlines the key stages of the clinical trial protocol, highlighting the staggered drug initiation for PK analysis and the schedule for ongoing monitoring [5] [2].
Semaxanib (SU5416) is a small-molecule tyrosine kinase inhibitor initially developed as an anti-angiogenic agent for cancer therapy. This lipophilic, highly protein-bound compound specifically targets the vascular endothelial growth factor receptor-2 (VEGFR-2/Flk-1/KDR), a key regulator of tumor angiogenesis. Despite its investigational status and discontinuation from clinical development for colorectal cancer, SU5416 remains a valuable research tool for studying angiogenesis, tumor biology, and receptor tyrosine kinase signaling pathways. The compound has demonstrated potent anti-proliferative effects on endothelial cells and various cancer cell lines, making it relevant for in vitro mechanistic studies. [1] [2]
Originally developed by SUGEN Inc., SU5416 progressed to Phase III clinical trials before development was discontinued due to limited clinical efficacy in advanced colorectal cancer. The drug is administered intravenously and requires premedication with dexamethasone, diphenhydramine, and a H₂ blocker to minimize hypersensitivity reactions attributable to its Cremophor-based vehicle. Research use of SU5416 has expanded beyond its original anti-angiogenic applications to include studies of immune modulation, aryl hydrocarbon receptor (AhR) signaling, and pulmonary hypertension modeling when combined with chronic hypoxia exposure. [1] [2] [3]
SU5416 exerts its primary antiangiogenic effects through potent inhibition of VEGFR-2 (Flk-1/KDR) tyrosine kinase activity. The compound acts by reversibly blocking the ATP binding site of VEGFR-2, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades. This mechanism effectively suppresses VEGF-dependent proliferation of endothelial cells, ultimately leading to inhibition of new blood vessel formation in tumors. SU5416 also demonstrates activity against VEGFR-1, c-KIT, and Flt-3 receptors, though with lesser potency compared to its effects on VEGFR-2. [4] [3]
Cellular Accumulation: SU5416 exhibits long-lasting inhibitory activity despite a short plasma half-life (approximately 30 minutes). Research demonstrates that a brief 3-hour exposure to 5 μM SU5416 produces inhibition of VEGF-dependent proliferation lasting at least 72 hours in human umbilical vein endothelial cells (HUVECs). This prolonged effect is attributed to intracellular accumulation of the compound, maintaining inhibitory concentrations long after removal from the extracellular environment. [4]
Downstream Effects: SU5416 treatment does not affect VEGFR-2 surface expression or ligand-binding affinity but specifically inhibits VEGF-dependent receptor phosphorylation and subsequent signal transduction. This inhibition leads to reduced endothelial cell proliferation, migration, and survival, ultimately manifesting as impaired angiogenic potential in experimental models. [4]
Recent investigations have revealed that SU5416 activates the aryl hydrocarbon receptor (AhR) pathway, contributing to its anti-proliferative effects independently of VEGFR inhibition. SU5416 potently activates AhR-dependent reporter genes in both mouse Hepa1 and human HepG2 hepatoma cells, with an EC₅₀ of approximately 1.53 μM. This AhR activation leads to induction of p21CIP1/WAF1 expression, cell cycle arrest in G1 phase, and significant growth inhibition in hepatoma cells. These effects require both AhR and Arnt expression, confirming the involvement of the canonical AhR signaling pathway. [5]
Table 1: Key Signaling Pathways Targeted by SU5416
| Pathway | Molecular Target | Cellular Effect | Experimental Evidence |
|---|---|---|---|
| VEGFR-2 Signaling | Flk-1/KDR tyrosine kinase | Inhibition of endothelial cell proliferation | Dose-dependent inhibition of VEGF-driven HUVEC proliferation [4] |
| AhR Pathway | Aryl hydrocarbon receptor | Cell cycle arrest via p21CIP1/WAF1 induction | Growth inhibition in Hepa1 and HepG2 cells [5] |
| Immune Modulation | TGF-β activation; glucocorticoid release | Thymic atrophy; reduced lymphocyte generation | Increased plasma corticosterone in mice [3] |
| PDGFR Signaling | Platelet-derived growth factor receptor | Inhibition of pericyte recruitment | Limited activity compared to VEGFR-2 [1] |
Metabolic proliferation assays measure the reductive capacity of viable cells, providing an indirect measurement of cell proliferation and viability. These assays are particularly valuable for longitudinal studies as they allow continuous monitoring of the same cell population over time. The PrestoBlue and alamarBlue assays utilize resazurin-based compounds that are reduced to highly fluorescent resorufin in metabolically active cells, with signal intensity proportional to the number of viable cells. The MTT assay follows a similar principle, relying on the reduction of yellow tetrazolium salt to purple formazan crystals by cellular dehydrogenases. [6] [7]
PrestoBlue Advantages: This assay provides rapid results in as little as 10 minutes, significantly faster than traditional resazurin-based assays that require 1-4 hour incubation periods. This makes PrestoBlue particularly valuable when working with primary cells or when assay times are critical. The live-cell nature of this assay enables downstream functional analyses on the same cell population, maximizing data acquisition from limited cell samples. [7]
Protocol Considerations: For SU5416-treated cells, metabolic assays should be interpreted with caution as the compound may directly affect cellular metabolism independently of proliferation. Proper controls including vehicle-treated cells and baseline measurements are essential. The recommended SU5416 concentration range for metabolic assays is 1-20 μM, with incubation periods of 2-72 hours depending on specific experimental objectives. [5] [7]
DNA synthesis assays provide direct measurement of cell proliferation by quantifying the incorporation of nucleotide analogs during DNA replication. The BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) assays are commonly used methods that detect cells actively synthesizing DNA. These assays are particularly useful for identifying the specific phase of cell cycle arrest induced by SU5416 treatment, which research has shown to occur primarily in the G1 phase. [6] [5]
Generational tracking assays utilize fluorescent dyes such as CFSE (carboxyfluorescein succinimidyl ester) and CellTrace Violet that bind covalently to intracellular proteins. With each cell division, the fluorescent intensity is halved, allowing resolution of 8-10 successive generations by flow cytometry. These assays are ideal for investigating the long-term effects of SU5416 on lymphocyte proliferation and immune function, as the compound has been shown to reduce lymphocyte accumulation during extended migration assays. [3] [7]
Table 2: Cell Proliferation Assay Methods for SU5416 Research
| Assay Type | Principle | Detection Method | Advantages for SU5416 Studies | Limitations |
|---|---|---|---|---|
| Metabolic (PrestoBlue/alamarBlue) | Reduction of resazurin to fluorescent resorufin | Fluorescence (560/590 nm) or absorbance (570 nm) | Rapid results; compatible with live cells | Affected by general metabolic changes unrelated to proliferation |
| MTT Assay | Reduction of tetrazolium salt to formazan | Absorbance (570 nm) | Well-established; no special equipment needed | Requires solubilization steps; endpoint assay only |
| DNA Content (CyQUANT) | Fluorescent dye binding to cellular DNA | Fluorescence (~480/520 nm) | Direct correlation with cell number; not metabolism-dependent | Requires cell lysis; cannot track same cells over time |
| BrdU/EdU Incorporation | Incorporation of thymidine analogs during DNA synthesis | Immunodetection or click chemistry | Identifies S-phase cells; specific for DNA synthesis | Requires cell fixation and processing |
| Generational Tracking (CFSE/CellTrace) | Sequential dye dilution with cell divisions | Flow cytometry | Tracks multiple generations; ideal for lymphocyte studies | Requires flow cytometry expertise |
Live-cell imaging approaches enable real-time monitoring of SU5416 effects on cell proliferation and morphology. Fluorescent dyes such as calcein-AM (for viable cells, green fluorescence) and propidium iodide (for dead cells, red fluorescence) can be used in combination to simultaneously track viability and proliferation. For three-dimensional culture systems, triple staining with calcein-AM, propidium iodide, and Hoechst 33342 allows simultaneous assessment of live, dead, and total cell populations within the same sample. [6]
Cell cycle analysis using DNA-binding dyes such as the Vybrant DyeCycle series provides detailed information about the distribution of cells throughout different cell cycle phases. SU5416 treatment has been demonstrated to increase the G1 population in hepatoma cells while correspondingly decreasing the S and G2/M populations, consistent with its mechanism of inducing cell cycle arrest through p21CIP1/WAF1 upregulation. These assays are typically analyzed by flow cytometry, with distinct peaks representing the G0/G1 phase (one set of chromosomes), S phase (variable DNA content), and G2/M phase (two sets of chromosomes). [5] [7]
SU5416 stock solution preparation requires dissolution in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL, with aliquots stored at -20°C protected from light. For cellular experiments, working concentrations typically range from 1-20 μM, based on research demonstrating effective inhibition of VEGFR-2 phosphorylation and induction of AhR signaling within this range. [3] [5]
Vehicle Controls: Proper vehicle controls containing equivalent DMSO concentrations (typically 0.1% final concentration or less) are essential for all experiments. Additional controls should include VEGF-stimulated cells (for angiogenesis studies) and known AhR ligands (such as TCDD) when investigating AhR-dependent effects. [3] [5]
Treatment Duration: While SU5416 shows effects within hours of treatment, the long-lasting nature of its biological activity allows for pulse-chase experiments where cells are exposed briefly (3-24 hours) followed by incubation in drug-free media. This approach is particularly useful for distinguishing direct versus secondary effects of SU5416 treatment. [4]
Day 1: Cell Seeding
Day 2: SU5416 Treatment
Day 3-5: Proliferation Assessment
SU5416 has been extensively used in preclinical cancer models to investigate angiogenesis inhibition as a therapeutic strategy. In human tumor xenograft models, administration of SU5416 at 50 mg/kg twice weekly demonstrated significant anti-tumor efficacy despite the compound's short plasma half-life, highlighting its long-lasting cellular effects. Phase I clinical trials incorporated dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic endpoint to assess effects on tumor vascular permeability, establishing 145 mg/m² as the recommended dose for future studies based on safety and pharmacokinetic profiling. [8] [4]
In Vitro Angiogenesis Models: For studying the direct anti-angiogenic effects of SU5416, human umbilical vein endothelial cells (HUVECs) serve as a standard model. Treatment with 1-10 μM SU5416 effectively inhibits VEGF-induced proliferation, with complete suppression typically observed at 10 μM. Protocol includes serum starvation for 4-6 hours followed by stimulation with VEGF (10-50 ng/mL) in the presence or absence of SU5416. Proliferation is assessed after 48-72 hours using metabolic or DNA synthesis assays. [4]
Combination Therapy Studies: SU5416 has been investigated in combination with conventional chemotherapeutic agents. A phase I/pilot study combining SU5416 with irinotecan/5-FU/LV (IFL) in metastatic colorectal cancer patients established a recommended SU5416 dose of 85 mg/m² when administered with this regimen, demonstrating the importance of dose adjustment in combination therapies. [2]
Research has revealed that SU5416 treatment significantly impacts immune function through glucocorticoid-mediated mechanisms. Mouse studies demonstrate that SU5416 administration (25 mg/kg/day for 3 days) induces a 5-fold increase in serum corticosterone, resulting in thymic atrophy, reduced peripheral lymph node cellularity, and diminished immune responses following immunization. These effects were negated in adrenalectomized mice, confirming the role of adrenal-derived glucocorticoids in SU5416-mediated immunosuppression. [3]
Lymphocyte Proliferation Assays: For evaluating SU5416 effects on immune cells, CFSE-based generational tracking provides optimal results. Isolated lymphocytes are labeled with CFSE (0.2 μM for 30 minutes at 37°C) followed by stimulation with mitogens such as anti-CD3 antibody and interleukin-2 in the presence or absence of SU5416. After 3-7 days, cells are analyzed by flow cytometry to determine proliferation indices and generational profiles. SU5416 typically demonstrates dose-dependent inhibition of lymphocyte proliferation in these assays. [3] [7]
Immune Response Models: To assess SU5416 effects on adaptive immunity, mouse immunization models with antigens such as keyhole limpet hemocyanin (KLH) provide robust experimental systems. SU5416 treatment (25 mg/kg/day starting on immunization day) significantly reduces cellularity in draining lymph nodes and antigen-specific antibody responses, demonstrating its immunosuppressive potential. [3]
Table 3: SU5416 Dosing Across Experimental Models
| Experimental System | Recommended Dose | Administration | Key Findings | References |
|---|---|---|---|---|
| Human Clinical Trials | 145 mg/m² | IV twice weekly | Recommended phase II dose; linear PK to this dose | [8] |
| Mouse Xenograft Models | 50 mg/kg | IP twice weekly | Inhibited tumor growth and angiogenesis | [4] |
| Mouse Immune Studies | 25 mg/kg/day | IP daily for 3 days | 5-fold increase in corticosterone; immune suppression | [3] |
| HUVEC Culture | 1-10 μM | In vitro 3-72 hr | Inhibition of VEGF-dependent proliferation | [4] |
| Hepatoma Cell Culture | 1-20 μM | In vitro 24-72 hr | AhR-dependent growth inhibition; G1 arrest | [5] |
Solubility and vehicle toxicity present significant challenges in SU5416 experiments. The compound requires DMSO for solubilization, and excessive DMSO concentrations can cause cellular toxicity. Researchers should ensure that final DMSO concentrations do not exceed 0.1% in cell culture experiments. For in vivo studies, the original clinical formulation contained Cremophor EL as a vehicle, which itself can cause hypersensitivity reactions requiring premedication with antihistamines and corticosteroids. [8] [1]
Variable cellular responses to SU5416 may occur due to differences in expression of target receptors (VEGFR-2, AhR) across cell types. Prior to proliferation assays, researchers should verify expression of relevant targets in their experimental system using Western blotting or RT-PCR. The dual mechanisms of SU5416 (VEGFR inhibition and AhR activation) can complicate interpretation, particularly when using endothelial cells that express both pathways. Appropriate controls including VEGF stimulation and AhR knockdown can help distinguish between these mechanisms. [4] [5]
When interpreting SU5416 proliferation assays, researchers should consider the time-dependent nature of its effects. While some responses occur within hours (AhR nuclear translocation), maximal anti-proliferative effects typically require 48-72 hours of exposure. The long-lasting cellular accumulation of SU5416 also means that effects may persist long after drug removal, complicating washout experiments. [4]
Mechanistic studies should include appropriate pathway-specific controls:
Semaxanib (SU5416) remains a valuable research tool for investigating tyrosine kinase signaling, angiogenesis, and AhR pathway biology despite its discontinuation from clinical development. The compound's unique dual mechanisms—inhibiting VEGFR-2 signaling while activating AhR pathways—provide interesting opportunities for studying the intersection of these biologically important systems. When designing proliferation assays with SU5416, researchers should carefully select appropriate detection methods based on their specific experimental questions, with metabolic assays ideal for rapid screening and DNA synthesis or generational tracking assays providing more specific proliferation data.
The long-lasting cellular effects of SU5416 despite its short plasma half-life enable flexible experimental designs including pulse-chase paradigms. However, researchers must remain mindful of its effects on glucocorticoid pathways when studying immune cell proliferation, as this indirect mechanism can significantly influence results. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively employ SU5416 to address diverse questions in cell proliferation, cancer biology, and receptor tyrosine kinase signaling.
This document provides a detailed guide for researchers on using Semaxanib (SU5416), a selective VEGFR2 (Flk-1/KDR) inhibitor, to induce apoptosis in cancer models through the inhibition of tumor angiogenesis. It covers the mechanism of action, quantitative efficacy data, and step-by-step protocols for in vitro and in vivo application.
Semaxanib is a lipophilic, small-molecule inhibitor that acts as a potent and selective antagonist of VEGFR2 (KDR/Flk-1) tyrosine kinase activity [1] [2]. It functions by blocking VEGF-induced signaling, a primary regulator of endothelial cell proliferation, survival, and new blood vessel formation [3] [2]. By inhibiting this key pathway, Semaxanib disrupts the tumor's ability to develop and maintain its blood supply, creating a hostile microenvironment of nutrient and oxygen deprivation that ultimately leads to apoptosis of endothelial cells and, consequently, tumor cells [1] [2].
While primarily targeting VEGFR2, Semaxanib is a non-selective receptor tyrosine kinase inhibitor and can also inhibit signaling through other receptors, including PDGFRβ and Flt-3, albeit with lower potency [1]. The following diagram illustrates the primary signaling pathway targeted by Semaxanib and its downstream effects on tumor survival.
The tables below summarize key pharmacological and efficacy data for Semaxanib, providing a reference for experiment design.
Table 1: In Vitro Kinase Inhibition and Cellular Efficacy of Semaxanib [2]
| Target / Assay | Cell Line / System | IC₅₀ / GI₅₀ Value | Observation |
|---|---|---|---|
| VEGFR2/Flk1 | Cell-free assay | 1.23 µM | Primary kinase target inhibition [2] |
| VEGFR2 autophosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | Inhibition of VEGF-dependent signaling [2] |
| PDGFRβ autophosphorylation | NIH 3T3 cells | 20.3 µM | Demonstrates lower potency for PDGFRβ [2] |
| Cytotoxicity | Human MCF7 breast cancer cells | 3.1 nM | Cell viability assay (CCK-8) after 48 hrs [2] |
| Cytotoxicity | Mouse B16F10 melanoma cells | 3.6 nM | Cell viability assay (CCK-8) after 48 hrs [2] |
| Antiproliferative activity | Human HUVEC cells | 13.6 µM (GI₅₀) | Reduction in cell viability after 72 hrs [2] |
Table 2: In Vivo Antitumor Efficacy of Semaxanib [1] [2]
| Tumor Model | Dosage | Administration Route | Efficacy Outcome |
|---|---|---|---|
| Human melanoma A375 xenograft | 25 mg/kg | Intraperitoneal (i.p.), daily | >85% inhibition of subcutaneous tumor growth [2] |
| Broad-spectrum tumor lines (8 of 10 tested) | Not Specified | Intraperitoneal (i.p.) | Significant growth inhibition of A431, Calu-6, C6, and others [1] |
| General antiangiogenic effect | 25 mg/kg/day | Not Specified | Significant reduction in total and functional vascular density [2] |
This protocol assesses the direct inhibitory effect of Semaxanib on VEGF-induced VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis [2].
This protocol evaluates the ability of Semaxanib to inhibit tumor growth and angiogenesis in a mouse xenograft model [1] [2].
The primary application of Semaxanib in research is to investigate the role of VEGFR-mediated angiogenesis in tumor growth and to validate the antiangiogenesis approach as a cancer therapy strategy [3] [2]. It serves as a tool compound for:
The overall workflow for using Semaxanib in a typical in vivo efficacy study is summarized below.
Semaxanib remains a valuable pharmacological tool for selectively inhibiting VEGFR2 signaling in a research setting. The protocols and data provided here offer a framework for scientists to effectively utilize this compound to study antiangiogenic therapy and its role in inducing apoptosis in tumor models. Researchers are encouraged to use this information as a foundation while adapting specific conditions to their unique experimental systems.
Semaxanib (SU5416) is a small-molecule tyrosine kinase inhibitor that represents an important milestone in anti-angiogenic cancer therapy development. As a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/Flk-1/KDR), Semaxanib was among the first targeted anti-angiogenesis agents to enter clinical trials for various solid tumors. The compound features a molecular weight of 238.28 g/mol and belongs to the chemical class of 3-substituted indolin-2-ones, characterized by a (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one structure [1] [2]. Despite demonstrating promising preclinical anti-tumor and anti-angiogenic activity, Semaxanib's clinical development was discontinued due to insufficient efficacy in Phase III trials for advanced colorectal cancer and the emergence of next-generation tyrosine kinase inhibitors with improved pharmacological profiles [3] [2].
The historical significance of Semaxanib extends beyond its original anticancer application. The compound has become an essential research tool for creating experimentally induced pulmonary hypertension models when combined with chronic hypoxia exposure [2]. Furthermore, recent investigations have revealed unexpected VEGF-independent mechanisms of action, particularly in melanogenesis regulation, expanding its potential research applications beyond angiogenesis studies [4]. These developments underscore the continued relevance of Semaxanib as a pharmacological probe for investigating VEGF signaling pathways and beyond.
Semaxanib functions primarily as a potent and selective ATP-competitive inhibitor of VEGFR2 (Flk-1/KDR), with additional activity against VEGFR1 (Flt-1) and related receptor tyrosine kinases. The VEGF signaling axis represents a master regulatory system for physiological and pathological angiogenesis. Upon VEGF ligand binding, VEGFR2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and vascular permeability. Semaxanib specifically targets the intracellular tyrosine kinase domain of VEGFR2, preventing receptor autophosphorylation and subsequent signal transduction [3] [5] [6].
The molecular interactions of Semaxanib with VEGFR2 disrupt multiple critical downstream pathways. By inhibiting PLCγ-PKC-MAPK activation, Semaxanib reduces endothelial cell proliferation. Simultaneously, it interferes with PI3K-Akt signaling, diminishing endothelial cell survival. Additionally, the drug impacts FAK-paxillin complex formation, impairing endothelial cell migration and vascular assembly [5] [6]. This multi-faceted disruption of pro-angiogenic signaling ultimately leads to inhibition of new blood vessel formation, creating an unfavorable microenvironment for tumor growth and metastasis.
Recent investigations have revealed a novel VEGF-independent mechanism of action for Semaxanib involving the regulation of melanogenesis. Through CREB reporter assay-based screening, researchers discovered that Semaxanib effectively suppresses melanin synthesis in normal human melanocytes and melanoma cells by directly targeting the CRTC3/CREB transcriptional pathway, independent of its VEGF inhibitory activity [4].
This unexpected activity positions Semaxanib as a valuable research tool for investigating pigmentary disorders and developing potential therapeutic approaches for hyperpigmentation. The compound demonstrated dose-dependent inhibition of both intracellular and extracellular melanin content without compromising cell viability at effective concentrations. Further molecular analysis revealed that Semaxanib promotes proteasomal degradation of CRTC3 and reduces the recruitment of CRTC3 to the CREB complex at the MITF promoter, ultimately leading to downregulation of microphthalmia-associated transcription factor (MITF) and its melanogenic target genes, including tyrosinase (TYR) [4]. This mechanism represents a previously unrecognized application for Semaxanib beyond its classical anti-angiogenic properties.
While Semaxanib exhibits primary specificity for VEGFR2, comprehensive kinase profiling has identified additional kinase targets that contribute to its overall pharmacological profile. The compound demonstrates moderate inhibitory activity against c-Kit (stem cell factor receptor), which may contribute to its effects on certain hematopoietic malignancies and stem cell populations [3]. Additionally, Semaxanib shows weaker inhibition of PDGFRβ (platelet-derived growth factor receptor beta), though with approximately 20-fold lower potency compared to its activity against VEGFR2 [6].
Table 1: Kinase Inhibition Profile of Semaxanib
| Kinase Target | IC₅₀ Value | Cellular Function | Therapeutic Implications |
|---|---|---|---|
| VEGFR2 (KDR/Flk-1) | 1.23 μM [6] | Angiogenesis, vascular permeability | Primary anti-angiogenic effect |
| VEGFR1 (Flt-1) | Not fully characterized | Monocyte migration, vascular development | Supplemental anti-angiogenic activity |
| c-Kit | 0.1-0.2 μM [3] | Hematopoiesis, stem cell maintenance | Potential effects on mast cells, hematopoietic malignancies |
| PDGFRβ | ~20.3 μM [6] | Pericyte recruitment, vascular stabilization | Secondary vascular effects |
Importantly, Semaxanib exhibits minimal off-target activity against several other kinase families, including EGFR (epidermal growth factor receptor), InsR (insulin receptor), and FGFR (fibroblast growth factor receptor), confirming its relatively selective targeting profile within the kinase domain [6]. This selectivity makes Semaxanib particularly valuable for research applications requiring specific disruption of VEGF signaling without concomitant inhibition of other major growth factor pathways.
Comprehensive profiling of Semaxanib has yielded quantitative potency data across various assay systems, providing researchers with benchmark values for experimental design. In cell-free biochemical assays measuring direct kinase inhibition, Semaxanib demonstrated an IC₅₀ of 1.23 μM against purified VEGFR2 [6]. When evaluated in cellular contexts, the compound inhibited VEGF-dependent phosphorylation of VEGFR2 in Flk-1-overexpressing NIH 3T3 cells with an IC₅₀ of 1.04 μM, confirming consistent activity against the receptor in more physiologically relevant environments [6].
The functional consequences of VEGFR2 inhibition were evident in endothelial proliferation assays, where Semaxanib selectively blocked VEGF-driven mitogenesis in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 0.04 μM, while showing significantly reduced potency (IC₅₀ = 50 μM) against FGF-driven proliferation, demonstrating its specificity for VEGF-dependent pathways [6]. Interestingly, the direct anti-proliferative effects on non-endothelial tumor cells were generally minimal, with IC₅₀ values exceeding 20 μM across various cancer cell lines, consistent with its primary anti-angiogenic rather than direct cytotoxic mechanism [6].
Table 2: Cellular Activity Profile of Semaxanib
| Cell Type | Assay System | IC₅₀/EC₅₀ | Experimental Context |
|---|---|---|---|
| HUVECs | VEGF-stimulated proliferation | 0.04 μM [6] | 24-48h exposure, [³H]thymidine incorporation |
| NIH 3T3-Flk1 | VEGFR2 phosphorylation | 1.04 μM [6] | VEGF-stimulated, phosphotyrosine ELISA |
| Normal Human Melanocytes | Melanin content reduction | ~2.5 μM [4] | 8-day treatment, spectrophotometric measurement |
| B16F10 Melanoma | Cytotoxicity | 3.6 nM [6] | 48h exposure, CCK-8 assay |
| MCF-7 Breast Cancer | Cytotoxicity | 3.1 nM [6] | 48h exposure, CCK-8 assay |
| A375 Melanoma Xenograft | Tumor growth inhibition | 85% at 25 mg/kg [6] | Daily IP administration, mouse model |
In vivo evaluation of Semaxanib has demonstrated broad-spectrum antitumor activity across multiple xenograft models. Daily intraperitoneal administration at 25 mg/kg significantly inhibited subcutaneous growth in 8 of 10 tumor lines tested, including A431 epidermoid carcinoma, Calu-6 lung carcinoma, C6 glioma, and A375 melanoma, with average inhibition rates exceeding 85% without measurable toxicity [6]. These effects correlated with potent anti-angiogenic activity, evidenced by significant reduction in both total and functional vascular density within tumor microvasculature [6].
Pharmacokinetic studies in human clinical trials revealed linear pharmacokinetics up to the 145 mg/m² dose level, with a large volume of distribution and rapid clearance [7]. The recommended Phase II dose was established at 145 mg/m² administered twice weekly via intravenous infusion, with premedication to mitigate potential hypersensitivity reactions associated with the Cremophor-based formulation [7]. A notable characteristic was the significant interpatient variability observed in pharmacokinetic parameters, necessitating careful monitoring in clinical applications [7].
Purpose: To evaluate the inhibitory potency of Semaxanib against VEGFR2 tyrosine kinase activity in a cell-based system.
Materials and Reagents:
Procedure:
Technical Notes: Maintain consistent cell passage numbers (preferably < passage 20) to ensure stable VEGFR2 expression levels. Include VEGF-stimulated without inhibitor and unstimulated controls for normalization. For biochemical assays, immunolocalize Flk-1 receptor in polystyrene ELISA plates precoated with anti-Flk-1 antibody, then assess autophosphorylation with ATP in presence of Semaxanib serial dilutions [6].
Purpose: To assess the functional anti-angiogenic activity of Semaxanib by measuring inhibition of VEGF-stimulated endothelial cell proliferation.
Materials and Reagents:
Procedure:
Technical Notes: Use appropriate growth factors (FGF) as controls to demonstrate specificity for VEGF pathway. Include cell viability assessment (e.g., MTT assay) to distinguish cytostatic from cytotoxic effects. Typical IC₅₀ values for VEGF-driven HUVEC proliferation range from 0.04 μM [6].
Purpose: To evaluate the CRTC3-dependent anti-melanogenic activity of Semaxanib independent of VEGF signaling.
Materials and Reagents:
Procedure:
Technical Notes: Include positive controls (e.g., arbutin or kojic acid) for comparison. Maintain consistent cell density as melanogenesis is density-dependent. Use forskolin as cAMP inducer to stimulate melanogenesis pathway for more robust assay window [4].
Purpose: To evaluate the anti-tumor efficacy of Semaxanib in xenograft models.
Materials and Reagents:
Procedure:
Technical Notes: The Cremophor-based formulation used in clinical trials may not be suitable for long-term rodent studies due to toxicity concerns; consider alternative formulations [7] [6]. For pulmonary hypertension models, combine Semaxanib (20 mg/kg) with chronic hypoxia exposure (10% O₂) for 3 weeks, followed by normoxia recovery [2].
For cellular assays, prepare 10 mM stock solution of Semaxanib in high-quality DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For working concentrations, dilute stock solution in culture medium ensuring final DMSO concentration does not exceed 0.1-0.25% to maintain cell viability. Semaxanib demonstrates solubility of 17 mg/mL (71.34 mM) in DMSO and approximately 2-4 mg/mL in ethanol, but is essentially insoluble in aqueous solutions [6].
For animal studies, several formulation approaches have been validated:
Intraperitoneal Administration:
Oral Administration (Homogeneous Suspension):
Alternative Oral Formulation (Clear Solution):
Clinical Intravenous Formulation:
Semaxanib remains a valuable research tool for investigating VEGF-dependent processes in cancer biology despite its clinical discontinuation. Researchers employ Semaxanib in mechanistic studies to dissect VEGF signaling contributions to tumor angiogenesis, vascular permeability, and metastasis. The compound is particularly useful in combination therapy studies evaluating anti-angiogenic agents with cytotoxic chemotherapy or targeted therapies [3]. In preclinical models, Semaxanib has demonstrated efficacy across a broad spectrum of tumor types, including melanoma, glioma, colorectal carcinoma, and renal cell carcinoma [6].
The application of Semaxanib in cancer research extends beyond conventional solid tumors. Studies have explored its potential in hematological malignancies through c-Kit inhibition, particularly in diseases with activated KIT signaling pathways [3]. Additionally, the compound has been utilized in vascular biology research to investigate physiological and pathological angiogenesis in development, wound healing, and ocular diseases, providing insights into VEGF-independent compensation mechanisms that may limit efficacy of targeted anti-angiogenic therapies.
A significant non-oncological application of Semaxanib is the creation of preclinical pulmonary hypertension models. The Sugen-Hypoxia (SuHx) model combines Semaxanib administration with chronic hypoxia exposure to generate severe, progressive pulmonary arterial hypertension that persists after return to normoxia, more closely mimicking human disease pathology than hypoxia alone [2].
Protocol for SuHx Model:
This model demonstrates characteristic features of human disease, including plexiform lesions, right ventricular hypertrophy, and sustained elevation of pulmonary arterial pressure, providing a valuable platform for investigating disease mechanisms and evaluating potential therapies [2].
The recent discovery of Semaxanib's CRTC3-dependent anti-melanogenic activity has opened new research applications in dermatology and pigment biology [4]. Researchers can utilize Semaxanib as a pharmacological tool to investigate cAMP-CRTC3-MITF signaling axis in melanocytes without confounding VEGF inhibition effects. This application is particularly relevant for:
Comprehensive toxicity assessment of Semaxanib has revealed a manageable but notable adverse effect profile. Clinical trials established that the maximum tolerated dose was not reached up to 190 mg/m², though the recommended Phase II dose was set at 145 mg/m² due to intolerability when reinitiating therapy after treatment breaks [7]. Common adverse events included headache, nausea, vomiting, fatigue, and infusion-related reactions requiring premedication with antihistamines and corticosteroids [3] [7].
More serious toxicities observed with Semaxanib and other VEGFR inhibitors include cardiovascular effects, particularly hypertension and increased risk of heart failure. Recent pharmacovigilance studies analyzing global databases have identified that VEGFR inhibitors significantly increase the risk of heart failure, with elderly patients (≥65 years) and females demonstrating elevated susceptibility [8]. Mechanistic studies in mouse models revealed that both acute and chronic VEGFR inhibitor administration reduces left ventricular ejection fraction, induces cardiomyocyte hypertrophy, and promotes myocardial fibrosis [8].
Additional safety considerations include thrombotic events, bleeding complications, and unexpected polycythemia observed in von Hippel-Lindau patients treated with Semaxanib [3]. Researchers utilizing Semaxanib in preclinical models should implement appropriate monitoring for these potential toxicities, particularly in long-term studies.
Semaxanib represents a foundational research tool for investigating VEGF signaling and angiogenesis despite its discontinued clinical development. The comprehensive application notes and protocols provided herein enable researchers to effectively utilize this compound in diverse experimental systems. The recent discovery of its CRTC3-mediated melanogenesis inhibition expands its utility beyond angiogenesis research into pigment biology and dermatology. Researchers should consider both the primary VEGFR2 inhibitory activity and secondary kinase targets when designing experiments and interpreting results. The detailed protocols for in vitro and in vivo applications, coupled with formulation guidelines, provide a robust framework for incorporating Semaxanib into mechanistic and therapeutic studies across multiple disease contexts.
Q1: What is the primary stability issue with SU5416 in solution? The primary issue is photoisomerization. SU5416 exists in two geometric isomers (E and Z). The solid form is the stable Z-isomer, but in solution and when exposed to light, it can spontaneously convert to the E-isomer. This conversion reaches equilibrium within 5-6 hours under basic conditions (e.g., pH 10). The E-isomer itself is unstable and can revert to the Z-isomer when protected from light [1].
Q2: How can I prevent the isomerization of SU5416 during preparation and storage? You can prevent isomerization by controlling the solvent environment and light exposure. The Z-isomer remains completely stable in acidified solvents (e.g., methanol or acetonitrile at pH 2). Furthermore, all solutions should be protected from light to prevent the forward and reverse photoreactions [1].
Q3: Can I quantify the unstable E-isomer without a pure standard? Yes. Research has shown that the Z-isomer and E-isomer have identical MS/MS detection responses and fragmentation patterns. Therefore, you can use the readily available Z-isomer as a reference standard to accurately quantify the concentration of the E-isomer in analytical methods like LC-MS/MS [1].
Q4: What are the recommended storage conditions for SU5416 stock solutions? It is recommended to prepare stock solutions in an acidified organic solvent (e.g., pH 2) and store them in light-protected containers, such as amber vials or vials wrapped in aluminum foil, at low temperatures (e.g., -20°C) to ensure long-term stability.
| Problem Description | Potential Causes | Recommended Solutions |
|---|---|---|
| Rapid Degradation in Solution | Exposure to light; Use of neutral or basic solvents. | Use acidified solvents (pH 2); Keep all solutions in the dark [1]. |
| Inconsistent Bioassay Results | Uncontrolled ratio of E- and Z-isomers; Variable isomer activity. | Standardize solution preparation protocol; Use freshly prepared solutions from a stable, acidic stock [1]. |
| Difficulty Analyzing Isomer Composition | Lack of a pure E-isomer standard for calibration. | Use the Z-isomer as a quantitative standard in LC-MS/MS analysis, as both isomers have identical MS responses [1]. |
This protocol outlines how to prepare a stable SU5416 stock solution and a method for analyzing its isomeric content.
Part 1: Preparation of a Stable Stock Solution
Part 2: LC-MS/MS Method for Simultaneous Isomer Quantification This method is adapted from a published analytical procedure [1].
The workflow below summarizes the key steps for handling and analyzing SU5416, highlighting the critical control points to ensure stability.
The table below summarizes the key comparative data between SU5205 and Semaxanib.
| Feature | SU5205 | Semaxanib (SU5416) |
|---|---|---|
| IC₅₀ for VEGFR2 | 9.6 µM [1] | ~110 nM (estimated, 87x more potent) [2] [3] |
| Core Structure | 3-[4'-fluorobenzylidene]indolin-2-one [2] | 3-[(2,4-dimethylpyrrol-5-yl)methylidenyl]-2-indolinone [2] [4] |
| Key Structural Difference | A 4-fluoro-phenyl ring [2] | A 2,4-dimethylpyrrole moiety [2] |
| Primary Binding Energy | Governed by van der Waals forces, but less effective [2] [3] | Governed by more favorable van der Waals forces [2] [3] |
The primary reason for the 87-fold lower potency of SU5205 is its substitution of the 2,4-dimethylpyrrole ring in Semaxanib with a simpler 4-fluoro-phenyl ring [2]. Computational studies reveal that while both molecules fit into the VEGFR2 active site in a similar orientation, this structural change has critical consequences:
To empirically confirm and investigate this potency difference in your own lab, you can use the following methodologies.
This biochemical assay directly measures a compound's ability to inhibit the enzymatic activity of VEGFR2.
This computational protocol provides atom-level insight into the stability and interactions of the inhibitor-enzyme complex, explaining the experimental IC₅₀ findings.
The following chart illustrates the logical workflow for a comprehensive investigation.
This guide addresses a common challenge in drug discovery: why do structurally similar compounds have vastly different binding affinities?
Computational studies reveal that the difference in potency is not due to different binding orientations but rather differences in the stability of the complex and key molecular interactions [1] [2].
The table below summarizes the critical factors identified through Comparative Molecular Field Analysis (CoMFA), docking, and molecular dynamics (MD) simulations.
| Analysis Method | Key Findings & Structural Insights |
|---|---|
| 3D-QSAR (CoMFA) | The steric and electrostatic fields around the molecules are crucial. SU5205 lacks a bulky substituent that favorably interacts with a steric-enriched region in the binding pocket, which is occupied by the dimethylpyrrole group in Semaxanib [2]. |
| Docking & MD Simulations | Both molecules fit similarly in the active site. However, the hydrophobic pocket of VEGFR2 is more exposed to solvent when complexed with SU5205, suggesting less optimal packing [1] [2]. |
| Energetic Analysis (MM-GBSA) | The superior binding of Semaxanib is governed by more favorable van der Waals interactions, likely due to better complementarity with the hydrophobic regions of the binding pocket [1] [2]. |
To diagnose affinity issues in your own compounds, you can employ the following computational protocols.
Protocol 1: Comparative Molecular Field Analysis (CoMFA)
Protocol 2: Molecular Dynamics (MD) Simulations and Energetic Analysis
For context, the diagram below outlines a typical integrated workflow for developing and testing new VEGFR2 inhibitors, combining computational and experimental approaches.
Understanding the target's role is crucial. VEGFR2 is a key driver of tumor angiogenesis, and its signaling involves multiple pathways, as shown below.
Q1: What are the key intermolecular forces that stabilize a VEGFR2 inhibitor in the binding pocket? The binding potency is predominantly governed by van der Waals contacts [1] [2]. While hydrogen bonds (e.g., with Cys919 in the hinge region) are important for anchoring the inhibitor, the extensive hydrophobic regions of the VEGFR2 active site make optimal shape complementarity and hydrophobic interactions critical for high affinity.
Q2: My inhibitor shows good calculated binding energy but poor experimental activity. What could be wrong? Consider factors beyond static binding:
Q3: Besides improving affinity for VEGFR2, what are other emerging strategies in anti-angiogenic drug discovery? A prominent strategy is developing dual-target inhibitors to enhance efficacy and overcome resistance. For instance, simultaneous inhibition of VEGFR2 and mutant K-RAS G12C is a promising approach to disrupt interconnected signaling networks that drive tumor progression and angiogenesis [3] [4].
The table below summarizes key structural features of Semaxanib and related analogs, and how modifications affect biological activity.
| Structural Feature | Role & Rationale | Impact on Potency & Key Modifications |
|---|---|---|
| 3-Alkylideneoxindole Core | Serves as a tyrosine kinase (TK) inhibitor scaffold; mimics ATP-binding site geometry [1] [2]. | Essential for base activity. This core is found in several TK inhibitors like Sunitinib and Nintedanib [3]. |
| Pyrrole Ring | Occupies a hydrophobic sub-pocket in the ATP-binding site of the tyrosine kinase [1]. | - 3,5-Dimethyl substitution on pyrrole (in Semaxanib) is favorable [2].
For researchers designing new analogs based on the Semaxanib structure, the following experimental workflow outlines the key stages from compound design to evaluation.
This is a classic method for synthesizing the 3-alkylideneoxindole core of Semaxanib-like compounds [3].
Computational methods are crucial for rational design before synthesis [1] [4].
Q1: Why was Semaxanib discontinued despite being a potent VEGFR-2 inhibitor? Semaxanib advanced to Phase III clinical trials for cancers like metastatic colorectal carcinoma but was ultimately discontinued [5]. The reasons cited in the literature include limited efficacy as a monotherapy (e.g., showing rarely objective responses in head and neck cancers) and challenges with its administration, such as the need for intravenous formulation and hypersensitivity reactions to its vehicle, Cremophor [6] [2] [7]. This highlights that high target potency in vitro does not always translate to clinical success.
Q2: What are common experimental pitfalls in developing Semaxanib analogs?
Q3: What is a key strategic lesson from Semaxanib's development? The evolution from Semaxanib to its derivative Sunitinib is a key lesson. The introduction of a (diethylaminoethyl)carbamoyl group in Sunitinib improved its drug-like properties, making it orally bioavailable. Sunitinib was subsequently approved by the FDA and inhibits additional targets like c-Kit, which is crucial for its efficacy in gastrointestinal stromal tumors [2]. This demonstrates that optimizing pharmacokinetics and expanding the target profile can transform a prototype inhibitor into a successful drug.
| Issue | Potential Causes | Solutions & Recommendations |
|---|
| Low Potency in Cell Assays | - Poor cellular uptake.
The table below summarizes the known quantitative data on Semaxanib, which is crucial for understanding its behavior in experimental systems.
| Parameter | Value / Characterization | Experimental Context / Notes |
|---|---|---|
| Terminal Half-life | 1.3 (± 0.31) hours [1] | Human patients, intravenous administration [1]. |
| Maximum Plasma Concentration (Cmax) | 1.1 - 3.9 μg/mL [1] | Observed in human patients. Represents rapid attainment of peak levels [1]. |
| Protein Binding | Not Available | No specific data found. |
| Primary Metabolic Route | Not Available | No definitive data on specific enzymes (e.g., CYP450) involved. |
| Solubility | DMSO: 100 mM [2]. Water: Insoluble [3]. | Use fresh, dry DMSO. Preclinical data from commercial suppliers [3] [2]. |
| Stability & Storage | Store at -20°C under desiccating conditions [2] | Recommended to maintain compound integrity over time [2]. |
Here are some common experimental challenges and guidance based on available information.
The most definitive metabolic stability issue is its short half-life of approximately 1.3 hours [1]. In vivo models require frequent dosing to maintain effective plasma concentrations. The rapid clearance suggests significant metabolic turnover, though the specific pathways are not detailed in the available literature.
Yes, despite its discontinued clinical development, Semaxanib is used preclinically.
This protocol is adapted from supplier data and literature [3] [4].
The following diagram illustrates the primary mechanism of Semaxanib and the key experimental workflows for investigating it.
The clinical inefficacy of Semaxanib was not due to a lack of hitting its primary target but rather to a combination of pharmacological limitations and a more complex biological reality.
| Challenge Category | Specific Issue | Result in Clinical Trials |
|---|---|---|
| Pharmacological & Developmental | Use of Cremophor-based vehicle [1] | Significant hypersensitivity reactions, requiring premedication and complicating administration [2]. |
| Modest tolerability profile | Adverse effects including headache, nausea, vomiting, asthenia, and liver enzyme abnormalities [2] [3]. | |
| Discontinuation of Development | Sponsor stopped further development after Phase III trials for advanced colorectal cancer were discontinued due to discouraging results [4]. | |
| Biological & Target Specificity | Narrow focus on VEGFR-2 | Tumors utilize parallel pro-angiogenic pathways (e.g., FGF, PDGF), leading to escape and resistance [5]. |
| Lack of robust pharmacodynamic biomarkers | Early trials used DCE-MRI, but found no reproducible changes, making it hard to confirm target effect or identify responding patients [1]. |
A major conceptual takeaway is that a highly selective inhibitor of a single pathway (VEGFR) may be insufficient for durable efficacy. Tumors can activate alternative escape routes to fuel their growth.
This diagram illustrates Semaxanib's specific mechanism and the conceptual model of resistance through alternative pathways.
The shortcomings of first-generation inhibitors like Semaxanib have informed the development of more effective anti-angiogenic strategies.
| Strategy | Approach | Example Successor Drugs |
|---|---|---|
| Multi-Target Inhibition | Develop single agents that simultaneously inhibit VEGFR, PDGFR, c-Kit, and others. | Sunitinib (SU11248): A direct successor from the same company, approved for renal cell carcinoma and GIST [4] [6]. |
| Pazopanib, Axitinib, Cabozantinib: Other multi-kinase inhibitors approved for various cancers [6]. | ||
| Overcoming Formulation Issues | Move away from intravenous, Cremophor-based formulations to oral drugs. | Most modern TKIs (e.g., Sunitinib, Pazopanib) are orally bioavailable, avoiding infusion-related reactions [6]. |
| Exploring Non-Oncology Applications | Repurpose the molecule based on its known biological effects in new disease models. | Modeling Disease: SU5416 is used with chronic hypoxia to create rodent models of pulmonary arterial hypertension (SuHx model) [4]. |
| Novel Mechanisms: Recent research identifies that Semaxanib can suppress melanogenesis independently of VEGF, suggesting potential for topical hyperpigmentation treatment [7]. |
Despite its clinical failure, Semaxanib remains a valuable research tool. Here is a protocol for using it in in vitro angiogenesis models.
Aim: To assess the inhibitory effect of Semaxanib on VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
Methodology:
Semaxanib is a small molecule, lipophilic, and highly protein-bound inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1] [2]. Its main mechanism of action is blocking VEGF-induced tyrosine autophosphorylation and downstream signaling, thereby inhibiting angiogenesis [2].
Resistance often develops due to the activation of compensatory signaling pathways that bypass the VEGFR-2 blockade. The table below summarizes the primary documented and potential resistance mechanisms.
| Mechanism | Description | Key Mediators / Pathways |
|---|---|---|
| Upregulation of Alternative Pro-Angiogenic Pathways | Tumor cells activate other receptor tyrosine kinases (RTKs) or signaling pathways to sustain angiogenesis [3]. | Endoglin/Smad1 [4], PDGFR, FGFR [5] |
| Activation of Compensatory Intracellular Signaling | Inhibition of the MAPK pathway can lead to the upregulation of parallel survival and growth pathways within the cancer cell [3]. | PI3K/AKT, JAK/STAT [3] |
| Tumor Microenvironment & Cell Autonomy | Mutations in oncogenes like KRAS can create a self-reinforcing loop that drives both tumor proliferation and VEGF expression, reducing dependence on external VEGF signals [6]. | Mutant K-RAS (e.g., G12C) [6] |
The following diagram illustrates how these compensatory pathways interact to confer resistance.
To systematically study these resistance mechanisms, robust in vitro and in vivo models are essential.
This model is excellent for mimicking the adaptation of cancer cells to prolonged kinase inhibition [3].
The experimental workflow for this model is outlined below.
This model directly studies the impact on the primary target of Semaxanib: endothelial cells [4].
Here are solutions to common problems you may face when modeling Semaxanib resistance.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Lack of Observed Resistance Phenotype | Insufficient treatment pressure (dose too low or duration too short). | Determine the accurate GI₅₀ for your model system. Implement long-term, cyclic treatment regimens with recovery periods [3]. |
| High Background Cell Death in Controls | Suboptimal 3D culture conditions or cytotoxic vehicle. | Ensure consistent spheroid formation using standardized methods. Optimize the concentration of the vehicle (e.g., DMSO, typically ≤0.1%). |
| Inconsistent Molecular Signaling Data | Lysate preparation from 3D models is inefficient, or timing is off. | Standardize the size of spheroids for lysis. Use lysis buffers with strong mechanical homogenization. Perform time-course experiments to capture peak phosphorylation events. |
| Inability to Overcome Resistance with a Single Agent | Redundancy in signaling pathways; blocking one is insufficient. | Utilize the phospho-RTK and Western blot data from your models to rationally design combination therapies targeting both VEGFR and the upregulated pathway [4] [3]. |
The most promising approach to overcome resistance is rational combination therapy.
The table below summarizes the key dosing and pharmacokinetic data from Phase I clinical trials of SU5416 (Semaxanib) in adult solid tumors.
| Parameter | Summary of Findings |
|---|---|
| Recommended Single-Agent Dose | 145 mg/m², administered via IV infusion twice weekly [1]. |
| Dose Escalation Levels (Adult) | 48, 65, 85, 110, 145, and 190 mg/m² [1]. |
| Maximum Tolerated Dose (MTD) | Not formally defined in one adult trial; 145 mg/m² recommended due to intolerance upon re-initiation after a break at 190 mg/m² [1]. A pediatric trial estimated the MTD to be 110 mg/m² [2]. |
| Pharmacokinetics (PK) | Exhibited linear PK up to 145 mg/m², with a large volume of distribution, rapid clearance (mean 26.1 L/h/m²), and a short terminal half-life (mean 1.11 hours). A significant degree of interpatient variability was observed [1] [2]. |
For a standard single-agent study, the following methodology can be applied, based on the clinical trial design [1].
To aid in understanding the drug's mechanism and the clinical trial assessment, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Compound Overview Semaxanib (SU5416) is a small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/Flk-1/KDR) [1] [2]. It was investigated as an anti-angiogenic cancer therapeutic but its clinical development was discontinued [3] [1].
The following table summarizes the most common adverse effects and recommended management approaches from clinical trials.
| Toxicity / Issue | Clinical Presentation | Management Strategies & Notes |
|---|---|---|
| Hepatic Toxicity [4] | Grade 3 elevation of AST (aspartate aminotransferase) [4]. | Monitor liver function tests (LFTs). Toxicity was often transient. Dose may need to be held or adjusted. |
| Infusion-Related Reactions [5] [4] | Hypersensitivity reactions due to the Cremophor vehicle [5]. | Premedicate 1 hour before infusion with IV dexamethasone (10 mg), an H1 blocker (e.g., chlorpheniramine 10 mg), and an H2 blocker (e.g., ranitidine 50 mg) [5] [4]. |
| Neurological Toxicity [4] | Headache, hallucinations [4]. | Headaches were common. Hallucinations were a less frequent but more serious (Grade 3) dose-limiting toxicity [4]. |
| Gastrointestinal Toxicity [6] [2] | Nausea, vomiting, diarrhea, abdominal cramping [6] [2]. | Supportive care with antiemetics. Grade 3 vomiting was observed [6]. |
| Other Toxicities | Arthralgia (joint pain), asthenia (weakness), pain at infusion site, phlebitis [2] [4]. | Arthralgia could be severe (Grade 3) [4]. Ensure proper IV administration via central venous catheter to avoid site reactions [4]. |
Clinical trials established a recommended dose for future studies, though a maximum tolerated dose (MTD) was not always definitively confirmed.
| Parameter | Details |
|---|---|
| Recommended Dose | 145 mg/m² administered twice weekly via intravenous infusion [5] [4]. |
| Maximum Tolerated Dose (MTD) | Not definitively established in all trials; 190 mg/m² caused unacceptable toxicity after a treatment break [5]. |
| Pharmacokinetics | Exhibits linear kinetics up to 145 mg/m², with a large volume of distribution, rapid clearance, and a short terminal half-life of ~1.1 hours [5] [4]. Significant interpatient variability was noted [5]. |
| Drug Interactions | Pharmacokinetics were not significantly affected by enzyme-inducing anticonvulsant drugs [4]. |
Here are methodologies used in clinical trials to evaluate Semaxanib's biological effects and toxicity.
1. Pharmacokinetic (PK) Sampling Protocol This protocol describes how to collect plasma samples to determine SU5416 concentration [5].
2. Hepatic Toxicity Monitoring Protocol
Q: What is the primary mechanism of action of Semaxanib? A: Semaxanib is a selective inhibitor of VEGF receptor tyrosine kinases, primarily VEGFR-2 (Flk-1/KDR). It occupies the ATP-binding site of the receptor, blocking VEGF-mediated signaling, which is crucial for endothelial cell proliferation and tumor angiogenesis [3] [1] [2].
Q: Why was the clinical development of Semaxanib discontinued? A: Development was halted primarily due to a lack of significant clinical efficacy in randomized Phase III trials for advanced colorectal cancer, coupled with the emergence of next-generation tyrosine kinase inhibitors with more promising profiles [1] [6].
Q: Can Semaxanib cross the blood-brain barrier (BBB)? A: While it does not significantly penetrate into the cerebrospinal fluid (CSF), studies show it can be delivered to and accumulate in central nervous system (CNS) tumors, suggesting a disrupted BBB in tumors allows for access. Its anti-angiogenic effect also targets the vasculature, which does not require crossing the BBB [4].
Q: Are there any research applications for Semaxanib outside of oncology? A: Yes, Semaxanib is used in research to create animal models of disease. When administered to rodents along with chronic hypoxia, it induces severe pulmonary arterial hypertension (PAH), forming the basis of the well-characterized Sugen/Hypoxia (SuHx) model [1].
What is Semaxanib? Semaxanib (SU5416) is a small-molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1] [2]. It acts as an ATP-competitive inhibitor, blocking receptor autophosphorylation and downstream signaling, which is crucial for angiogenesis [1]. Recent research also indicates it inhibits other targets like KIT and FLT3 [3] [4], and may have off-target effects such as suppressing melanogenesis via the CRTC3 pathway, independently of VEGFR [5].
The following diagram illustrates its primary mechanism and a key consideration for experimental interpretation.
The table below summarizes key dosing and administration information from recent pre-clinical and clinical studies.
| Model/Study | Dosage & Route | Dosing Frequency & Duration | Key Findings / Purpose | Source |
|---|
| Mouse Model (C57BL/6J) (Acute Cardiac Toxicity) | 20 mg/kg, i.p. (in DMSO) | Twice weekly for 2 weeks | Induced significant reduction in left ventricular ejection fraction (EF). | [6] | | Mouse Model (C57BL/6J) (Chronic Cardiac Toxicity) | 10 mg/kg, i.p. (in DMSO) | Twice weekly for 4 weeks | Caused reduced EF, cardiomyocyte hypertrophy, and myocardial fibrosis. | [6] | | Human Phase I Trial (Solid Tumours) | 145 mg/m², i.v. | Twice weekly | Recommended dose for future studies; well-tolerated with linear PK up to this dose. | [2] | | A53T PD Mouse Model (Blood-Brain Barrier) | 25 mg/kg/day | Daily | Protected BBB integrity by increasing tight-junction protein expression. | [1] | | In Vitro Melanogenesis (B16F10 & Human Melanocytes) | In-vitro concentration | N/A | Suppressed melanogenesis by downregulating CRTC3/MITF, independent of VEGFR2. | [5] |
Q1: How should I prepare and administer semaxanib in pre-clinical studies?
Q2: What are the critical toxicity profiles to monitor?
Q3: My experiment shows unexpected effects. Could there be off-target actions?
Q4: How can I pharmacodynamically confirm target engagement?
Q5: The drug seems to lose efficacy after a treatment break. How can I manage this?
For a typical in vivo efficacy and safety study, consider the following workflow.
The table below summarizes the core differences between Semaxanib and Sunitinib based on available clinical data.
| Feature | Semaxanib (SU5416) | Sunitinib (SU11248) |
|---|---|---|
| Primary Targets | VEGFR-2 (Flk-1/KDR) [1] | VEGFR-1, -2, -3, PDGFR-α/β, KIT, FLT3, RET [2] [3] |
| Mechanism | Selective inhibition of VEGFR-2, targeting angiogenesis [1] | Multi-targeted inhibition of receptor tyrosine kinases (RTKs), targeting angiogenesis and direct antitumor activity [2] [3] |
| Key Efficacy Data | Limited efficacy; one Phase II mRCC trial: 9/24 patients achieved stable disease (median PFS 59 days) [1] | Robust efficacy; Phase II mRCC trial: 40% partial response rate, 27% stable disease ≥3 months, median TTP 8.7 months [2] |
| Clinical Status | Development discontinued for RCC and AML due to poor efficacy and toxicity concerns [1] | Approved and widely used for mRCC, GIST, and pNET; remains a standard of care and research subject [4] [2] [5] |
| Safety Profile | Poorly tolerated; associated with headaches, nausea, vomiting, infusion-related reactions, and significant toxicity when combined with IFN-α [1] | Manageable toxicity; common AEs include sore mouth, edema, fatigue, hypertension, skin discoloration, and cytopenias [6] |
The divergent clinical outcomes of Semaxanib and Sunitinib are rooted in their distinct mechanisms of action at the molecular level.
The diagram above illustrates the fundamental difference in their strategies:
Supporting data from clinical trials and studies further elucidates the performance gap between these two drugs.
When interpreting this data for drug development decisions:
| Feature | Semaxanib (SU5416) | SU5205 |
|---|---|---|
| Chemical Structure | 3-[(2,4-Dimethylpyrrol-5-yl)methylidenyl]-2-indolinone [1] | 3-[4'-Fluorobenzylidene]indolin-2-one [2] [3] |
| Core Similarity | Both are 2-indolinone derivatives [2] | |
| Key Structural Difference | Contains a 2,4-dimethylpyrrole moiety [3] | Substituted with a 4-fluoro-phenyl ring [3] |
| VEGFR2 Inhibitory Activity (Relative Potency) | 87 times more effective than SU5205 [2] [3] [4] | Serves as the baseline for comparison (1x) [2] |
| Primary Experimental Data Source | Co-crystallization, biochemical assays, and clinical trials [1] | Originally developed as an 18F-labeled radiotracer surrogate for Semaxanib [3] |
| Reported Limitations | Clinical trials were ultimately discontinued due to inefficacy [5] | Exhibited poor stability and only a moderate IC₅₀ for VEGFR2 [2] [3] |
The quantitative and mechanistic data comparing these two compounds primarily comes from a computational study that employed several advanced techniques [2] [3].
For your guide, it is helpful to include background on the target and the standard experimental approaches for studying its inhibitors. The following diagram outlines the key signaling pathway and common inhibition mechanisms.
The table below categorizes the main types of small-molecule VEGFR2 inhibitors, placing Semaxanib and SU5205 into context.
| Inhibitor Type | Binding Conformation | Key Binding Residues | Example Compounds |
|---|---|---|---|
| Type I | DFG-in (active kinase) | Binds primarily to the front ATP pocket [6] [7] | Various ATP-competitive inhibitors |
| Type II | DFG-out (inactive kinase) | Binds to both the front ATP pocket (Glu917, Cys919) and a hydrophobic back pocket (Glu885, Asp1046) [6] [7] | Semaxanib, Axitinib, SU5205 |
| Inhibitor Name | Primary Targets | VEGFR2 Potency (IC₅₀ or Kd) | Key Characteristics & Status |
|---|---|---|---|
| Semaxanib (SU5416) | VEGFR1/2/3, c-Kit, PDGFR [1] [2] | ~220 nM (IC₅₀) [2] | First-in-class indolinone; development discontinued due to IV formulation issues, limited efficacy [1] [3] [4]. |
| Sunitinib (SU-11248) | VEGFR1/2/3, PDGFR, c-Kit [1] | Information missing | Orally available; FDA-approved for renal cell carcinoma (RCC) & other cancers [1]. |
| Vandetanib (ZD-6474) | VEGFR2, EGFR, RET [1] | Information missing | Orally available; FDA-approved for medullary thyroid cancer [1]. |
| Pazopanib | VEGFR1/2/3, PDGFR, c-Kit [1] | Information missing | Orally available; FDA-approved for RCC & soft tissue sarcoma [1]. |
| Axitinib | VEGFR1/2/3, PDGFR, c-Kit [1] | Information missing | Orally available; FDA-approved for advanced RCC [1]. |
| Tivozanib (AV-951) | VEGFR1/2/3, c-Kit, PDGFR [1] | Information missing | Orally available; FDA-approved for RCC [1]. |
| Cabozantinib (XL184) | VEGFR2, c-Met [1] | Information missing | Orally available; FDA-approved for medullary thyroid cancer, RCC, & hepatocellular carcinoma [1]. |
The activity of kinase inhibitors like Semaxanib is typically measured by the IC₅₀ value, which represents the concentration of a drug needed to inhibit a specific biological process (in this case, VEGFR2 kinase activity) by half in a laboratory assay [5]. A lower IC₅₀ generally indicates a more potent inhibitor.
The following diagram illustrates the signaling pathway and Semaxanib's primary site of action.
Despite its promising preclinical profile, Semaxanib's clinical development was halted. Key reasons identified from the literature include:
Semaxanib exerts its anti-angiogenic effects by specifically inhibiting VEGFR-2, the primary mediator of vascular endothelial growth factor (VEGF)-induced signaling.
Clinical trials for Semaxanib focused on establishing a safe dosing regimen and evaluating its efficacy, often using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic tool to assess anti-vascular effects [1].
| Trial Focus | Dosing Protocol | Key Findings |
|---|---|---|
| Phase I Monotherapy [1] | Administered twice weekly by IV infusion at doses of 48, 65, 85, 110, and 145 mg/m². | A dose of 145 mg/m² was recommended for future studies. The drug showed linear pharmacokinetics and was well tolerated, but no reproducible changes in DCE-MRI endpoints were observed. |
| Phase I Combo with Irinotecan [2] | Semaxanib escalated from 85 to 145 mg/m² (twice weekly) with a fixed dose of irinotecan (125 mg/m² weekly for 4 weeks, then 2 weeks rest). | The combination showed signs of clinical activity (2 partial responses, 3 stable disease in 9 evaluable patients) and could be administered at full single-agent doses. However, development was still halted. |
Despite its promising pre-clinical profile, Semaxanib's development was stopped for several key reasons:
Research on Semaxanib contributed valuable lessons to the field, emphasizing the importance of oral bioavailability, targeting multiple redundant pathways to overcome resistance, and the need for robust pharmacodynamic biomarkers [5] [6] [7]. Modern kinase inhibitor development often focuses on:
| Feature | Semaxanib (SU5416) | Next-Generation TKIs (General Class) |
|---|---|---|
| Primary Target | VEGFR-2 (also VEGFR-1, PDGFR, c-Kit) [1] [2] [3] | Varies by class (e.g., EGFR for Osimertinib; ALK for Alectinib, Lorlatinib) [4] [5] |
| Mechanism | Angiogenesis inhibition (blocks tumor blood supply) [1] [3] | Targeting driver oncogenes in tumor cells (e.g., EGFR, ALK) [4] [5] |
| Development Status | Discontinued (Phase III) [6] [7] [1] | Approved and in clinical use for specific mutations [4] [5] |
| Key Indications | Investigated in colorectal cancer, NSCLC, Kaposi's sarcoma [6] [7] | EGFR-mutant or ALK-positive NSCLC, among others [4] [5] |
| Administration | Intravenous infusion [8] | Mostly oral [5] |
| Representative Agents | Semaxanib (sole agent in class) | Osimertinib, Alectinib, Lorlatinib, Brigatinib, etc. [4] [5] |
The fundamental difference lies in their therapeutic strategy: Semaxanib aimed to starve tumors by targeting the tumor's blood vessels (angiogenesis), while next-generation TKIs directly target genetic mutations within the cancer cells themselves.
The following diagram illustrates the distinct signaling pathways targeted by these two different classes of drugs.
The comparison between Semaxanib and subsequent TKIs offers critical lessons for researchers:
| Feature | Semaxanib (SU5416) | Orantinib (SU6668) |
|---|---|---|
| Primary Mechanism | Inhibits VEGF receptor (Flk-1/KDR) tyrosine kinase [1] [2] [3] | Multi-targeted receptor tyrosine kinase inhibitor [4] [5] [6] |
| Key Targets | VEGFR2 (Flk-1/KDR), c-Kit [7] [3] | PDGFRβ, VEGFR2 (Flk-1), FGFR1, c-Kit [7] [4] [5] |
| Primary Indication R&D | Anti-angiogenic therapy for solid tumors [1] [2] | Anti-angiogenic therapy for solid tumors and gliomas [5] [8] |
| Clinical Status | Development discontinued in Phase III [8] | Development discontinued after Phase III trials for hepatocellular carcinoma [8] |
The following table summarizes key experimental findings from the search results, highlighting differences in their potency and observed effects.
| Assay / Model | Semaxanib (SU5416) | Orantinib (SU6668) |
|---|---|---|
| Biochemical Potency (IC50/Ki) | VEGFR2 (Flk-1): IC50 = 1.23 μM (Cell-free) [3] | PDGFRβ: Ki = 8 nM (Cell-free) [4] [6] |
| Cellular Activity (IC50) | SCF-induced proliferation (MO7E cells): 0.1 μM [7] | SCF-induced proliferation (MO7E cells): 0.29 μM [7] |
| In Vivo Efficacy | Inhibits subcutaneous growth in 8 of 10 tumor lines [3] | Inhibits growth in multiple xenograft models [6] |
| Combination with Radiation | Increased radiation-induced tumor growth delay [9] | Greater enhancement of radiation-induced tumor growth delay than SU5416 [9] |
The core difference between the two compounds lies in their specificity. Semaxanib is a more selective inhibitor, primarily targeting VEGFR2, while Orantinib is a polyvalent inhibitor designed to simultaneously block multiple pro-angiogenic signaling pathways.
The diagrams below illustrate the primary molecular targets and downstream effects of each compound, summarizing their distinct mechanisms of action.
Here are the methodologies for some of the key experiments cited in the comparative data:
For researchers, the choice between these two tool compounds depends on the biological question.
The table below summarizes key information about Semaxanib (SU5416) from the search results.
| Aspect | Details |
|---|---|
| Drug Name | Semaxanib (also known as SU5416) [1] [2] |
| Class | Small molecule, lipophilic, non-selective Receptor Tyrosine Kinase (RTK) inhibitor [1] [3] |
| Primary Target | Vascular Endothelial Growth Factor Receptor (VEGFR-2) [4] [3] |
| Other Targets | Platelet-Derived Growth Factor Receptor (PDGFR) and fms-like tyrosine kinase-3 (Flt-3) [1] |
| Core Structure | Indolin-2-one derivative [1] [3] |
| Key Mechanism | Acts as an ATP-mimetic, binding to the ATP-binding pocket in the intracellular kinase domain of VEGFR-2, preventing receptor autophosphorylation and downstream signaling [3] |
| Development Status | Clinical trials for various cancers (e.g., colorectal cancer, acute myeloid leukemia) were discontinued due to inefficacy and other issues [4] [1] [2] |
Since the requested computational comparison was not found, here are some suggestions for how you might locate or build this information:
This section outlines the core comparative analysis between semaxanib and its structural analog, SU5205, which was investigated as a potential radiotracer but was found to be less effective [1] [2].
| Aspect | Semaxanib (SU5416) | SU5205 |
|---|---|---|
| Chemical Structure | (Z)-3-[(2,4-dimethylpyrrol-5-yl)methylidenyl]indolin-2-one [3] | 3-[4'-fluorobenzylidene]indolin-2-one [2] |
| IC₅₀ for VEGFR2 | 87 times more potent than SU5205 [1] [2] | Moderate activity [2] |
| Key Structural Difference | 2,4-dimethylpyrrole moiety [2] | 4-fluoro-phenyl ring [2] |
| Stability | N/A (Lead compound) | Poor stability, unsuitable as a radiotracer [2] |
| Primary Binding Driver | Van der Waals contacts [1] [2] | Less favorable van der Waals interactions [1] [2] |
The following methodologies were used to explain the significant difference in potency between the two molecules.
The researchers employed a multi-faceted computational approach [1] [2]:
The studies revealed not only why semaxanib is more potent but also identified its potential mechanisms beyond VEGFR2 inhibition.
The computational studies provided a clear, energetically grounded reason for semaxanib's superiority. Although both inhibitors fit into the same active site of VEGFR2 with similar orientation, the van der Waals (VDW) contacts were identified as the dominant factor governing binding potency. The MM-GBSA calculations showed that semaxanib formed more favorable VDW interactions with the hydrophobic pocket of VEGFR2, leading to a tighter and more stable binding than SU5205 [1] [2].
Independent research has uncovered that semaxanib has biological effects that operate through pathways other than VEGF signaling:
To better understand the primary signaling pathway targeted by semaxanib, see the diagram below.
Experimental and computational studies show that semaxanib (SU5416) is a significantly more potent VEGFR2 inhibitor than the structurally similar compound SU5205. The table below summarizes the key comparative data.
| Compound Name | Experimental IC₅₀ | Computational Binding Free Energy (ΔGbind) | Key Driving Force for Binding |
|---|---|---|---|
| Semaxanib (SU5416) | Much lower (87x more effective) [1] [2] | Lower (Stronger binding) [1] [2] | Van der Waals interactions [1] [2] |
| SU5205 | Higher [1] [2] | Higher (Weaker binding) [1] [2] | - |
Although both molecules dock in the same orientation within the VEGFR2 active site, the dimethylpyrrole moiety in semaxanib is crucial for its superior activity. This group allows for better, more complementary van der Waals contacts with the hydrophobic pocket of the receptor compared to the 4-fluorophenyl ring in SU5205 [1] [2].
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular computational approach to estimate binding free energy. Below is a generalized workflow and a detailed protocol you can adapt for studying VEGFR2 inhibitors.
The core calculation in the MM-GBSA workflow is based on the following formula [3] [4]: ΔGbind = ΔEMM + ΔGSOLV - TΔS
Here is a typical protocol for an MM-GBSA calculation, as used in contemporary research [4] [5]:
System Preparation:
Molecular Dynamics (MD) Simulation:
MM-GBSA Calculation:
gmx_MMPBSA [4] or AMBER's MMPBSA.py [3].Analysis:
When using MM-GBSA, keep these points in mind for accurate and meaningful results:
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